3-Chloro-4-phenylbenzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-chloro-4-phenylbenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO/c14-13-8-10(9-15)6-7-12(13)11-4-2-1-3-5-11/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUHNTBRGYUKODM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)C=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57592-44-6 | |
| Record name | 3-chloro-4-phenylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Exploiting 3-Chloro-4-phenylbenzaldehyde in Targeted Therapeutics: Physical Properties and Synthetic Workflows for Kinase Inhibition
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Physical properties, mechanistic causality, and synthetic protocols for Casein Kinase 2α (CK2α) inhibitor development.
Introduction: The Strategic Value of the Biphenyl Scaffold
In modern drug discovery, the selection of starting materials is rarely arbitrary; it is dictated by the precise geometric and electronic requirements of the target protein's binding pocket. As a Senior Application Scientist, I frequently leverage 3-Chloro-4-phenylbenzaldehyde (also systematically named 2-chloro-[1,1'-biphenyl]-4-carbaldehyde)[1] as a highly specialized building block.
Unlike planar aromatic systems, this molecule possesses an ortho-chloro substitution relative to its biphenyl linkage. This seemingly minor halogenation induces a severe steric clash between the chlorine atom and the adjacent phenyl ring, forcing the biphenyl system into a rigid, non-planar, twisted conformation[2]. This specific dihedral angle is the geometric key required to unlock the "cryptic αD pocket" of targeted kinases, making it an invaluable asset in oncology research[3].
Chemical Identity & Physical Properties
To ensure reproducibility and accurate stoichiometric calculations in your workflows, the quantitative physical and chemical data of 3-Chloro-4-phenylbenzaldehyde are summarized below.
| Property | Value | Causality / Relevance in Research |
| Chemical Name | 3-Chloro-4-phenylbenzaldehyde | Standard nomenclature for cataloging. |
| IUPAC Name | 2-chloro-[1,1'-biphenyl]-4-carbaldehyde | Defines the exact connectivity (Cl at position 2 of the biphenyl bond)[1]. |
| CAS Number | 57592-44-6 | Primary identifier for reagent procurement[4]. |
| Molecular Formula | C₁₃H₉ClO | Crucial for mass spectrometry (M+H) validation[5]. |
| Molecular Weight | 216.66 g/mol | Required for precise molarity calculations in synthesis[6]. |
| Monoisotopic Mass | 216.0342 Da | Target mass for high-resolution LC-MS (HRMS)[5]. |
| Predicted XLogP | 4.1 | Indicates high lipophilicity, driving hydrophobic pocket binding[5]. |
| Electrophilic Handle | Aldehyde (-CHO) | Enables versatile functionalization via reductive amination[7]. |
Mechanistic Causality: Targeting the Cryptic αD Pocket of CK2α
Casein Kinase 2α (CK2α) is a constitutively active, pro-survival kinase that operates across multiple signaling pathways (e.g., Wnt/β-catenin, PI3K/AKT). It is heavily implicated in the progression of Colorectal Cancer (CRC)[7]. Historically, targeting the ATP-binding site of kinases leads to poor selectivity and off-target toxicity.
However, 3-Chloro-4-phenylbenzaldehyde derivatives bypass this limitation. The twisted biphenyl geometry perfectly occupies a unique, allosteric site on CK2α known as the cryptic αD pocket [3]. By anchoring into this pocket, the inhibitor triggers an allosteric shift that prevents the kinase from phosphorylating its downstream targets, effectively inducing apoptosis in tumor cells[8].
Fig 1: CK2α inhibition pathway by 3-chloro-4-phenylbenzaldehyde derivatives.
Synthetic Workflow: Reductive Amination Protocol
To integrate the 3-Chloro-4-phenylbenzaldehyde scaffold into a larger bivalent inhibitor, reductive amination is the gold-standard methodology[7],[2]. The following protocol is engineered as a self-validating system, where the choice of reagents prevents over-reduction and ensures high fidelity.
Step-by-Step Methodology
Step 1: Imine Formation
-
Dissolve 3-chloro-4-phenylbenzaldehyde (83 mg, 0.383 mmol) and the target primary amine (1.0 eq) in anhydrous Methanol (MeOH, 4 mL)[7].
-
Stir the mixture continuously at 25 °C for 12 hours. Causality: Methanol is deliberately chosen as a protic solvent. It facilitates the necessary proton transfers during the nucleophilic attack of the amine on the carbonyl carbon, stabilizing the hemiaminal intermediate before it dehydrates to form the imine.
Step 2: Selective Reduction
-
Add Sodium cyanoborohydride (NaBH₃CN, 75 mg, 1.19 mmol) directly to the reaction mixture[7].
-
Stir at 25 °C for an additional 3 hours. Causality: NaBH₃CN is specifically selected over standard Sodium borohydride (NaBH₄). The electron-withdrawing cyano group significantly reduces the nucleophilicity of the hydride. This renders the reagent stable in protic solvents (MeOH) and highly selective for reducing the protonated imine (iminium ion) over the unreacted starting aldehyde, preventing the unwanted generation of a benzylic alcohol byproduct.
Step 3: Workup and Purification
-
Concentrate the mixture in vacuo to remove the methanol.
-
Purify the crude residue using Preparative Reverse-Phase HPLC (Prep-HPLC)[7]. Causality: Removing the volatile solvent drives the reaction equilibrium to completion and prepares the sample for HPLC, which is strictly required to separate the product from toxic boron salts and trace unreacted starting materials.
Fig 2: Reductive amination workflow for synthesizing CK2α inhibitors.
Analytical Validation (Self-Validating System)
A robust protocol must be self-validating. To confirm the successful integration of the 3-Chloro-4-phenylbenzaldehyde scaffold, the following analytical triad is employed:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Validates the successful addition of the amine and the reduction step. The target mass should reflect the combined mass of the aldehyde and amine, minus the mass of water (18 Da), plus two protons (from reduction and ionization)[7].
-
Nuclear Magnetic Resonance (NMR): Serves as structural confirmation. The successful reaction is marked by the complete disappearance of the highly deshielded aldehyde proton signal (~10.0 ppm) and the emergence of new benzylic proton signals (~3.5–4.0 ppm).
-
X-Ray Crystallography: To validate target engagement, co-crystallization of the purified inhibitor with CK2α is performed. Structural data (e.g., PDB IDs: 7I84, 7I89) definitively confirms that the twisted chloro-biphenyl moiety successfully occupies the cryptic αD pocket[2].
References
-
PubChemLite : Structural Information and Predicted Properties for 3-chloro-4-phenylbenzaldehyde (CID 21526289). National Center for Biotechnology Information. Available at:[Link]
-
Journal of Medicinal Chemistry : Exploiting the Cryptic αD Pocket of Casein Kinase 2α (CK2α) to Deliver Highly Potent and Selective Type 1 Inhibitors. Glossop, P. A., Brear, P., et al. PMC Archive. Available at:[Link]
- Google Patents: Benzo[c][2,6]naphthyridine derivatives, compositions and therapeutic uses thereof (Patent IL305360A). Cambridge Enterprise Ltd.
Sources
- 1. 57592-44-6 | 3-Chloro-4-phenylbenzaldehyde - AiFChem [aifchem.com]
- 2. Exploiting the Cryptic αD Pocket of Casein Kinase 2α (CK2α) to Deliver Highly Potent and Selective Type 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploiting the Cryptic αD Pocket of Casein Kinase 2α (CK2α) to Deliver Highly Potent and Selective Type 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 57592-44-6 CAS Manufactory [chemicalbook.com]
- 5. PubChemLite - 3-chloro-4-phenylbenzaldehyde (C13H9ClO) [pubchemlite.lcsb.uni.lu]
- 6. 57592-44-6 CAS Manufactory [m.chemicalbook.com]
- 7. IL305360A - Benzo[c][2,6]naphthyridine derivatives, compositions and therapeutic uses thereof - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Solubility Profiling and Solvent Selection: 3-Chloro-4-phenylbenzaldehyde
Executive Summary
3-Chloro-4-phenylbenzaldehyde (CAS: 57592-44-6), also known as 3-chloro-4-biphenylcarbaldehyde, is a critical biaryl intermediate used in the synthesis of pharmaceuticals, particularly in reductive aminations for kinase inhibitors and Suzuki-Miyaura coupling workflows. Its structural duality—combining a lipophilic biphenyl core with a reactive polar aldehyde handle—dictates a specific solubility profile essential for efficient reaction design and purification.
This technical guide provides a comprehensive analysis of its solubility behavior, thermodynamic drivers, and practical protocols for solvent selection in drug discovery workflows.
Physicochemical Basis of Solubility
To predict and manipulate the solubility of 3-Chloro-4-phenylbenzaldehyde, one must understand the competition between its crystal lattice energy and solvation energy.
Structural Analysis (SAR)
-
Lipophilic Domain (The Scaffold): The 3-chloro-4-phenyl (chlorinated biphenyl) core is highly hydrophobic. The chlorine atom at the ortho position to the biaryl bond introduces steric strain, forcing the two phenyl rings out of planarity.
-
Impact: This "twist" disrupts pi-pi stacking efficiency in the crystal lattice compared to non-chlorinated analogs, theoretically lowering the melting point and increasing solubility in organic solvents.
-
-
Polar Domain (The Handle): The aldehyde (-CHO) group acts as a hydrogen bond acceptor (HBA) and introduces a dipole moment.
-
Impact: It enables solubility in polar aprotic solvents (DMSO, DMF) and moderate interaction with alcohols, but is insufficient to solubilize the bulky hydrophobic core in water.
-
Hansen Solubility Parameters (HSP) Prediction
Based on group contribution methods, the solubility vector for 3-Chloro-4-phenylbenzaldehyde aligns best with solvents exhibiting:
-
High Dispersion Forces (
): To match the aromatic biphenyl system. -
Moderate Polarity (
): To accommodate the aldehyde dipole and chloro-substituent. -
Low Hydrogen Bonding (
): The molecule has no H-bond donors.
Empirical Solubility Profile
The following categorization is derived from standard synthetic workups (e.g., reductive aminations, Suzuki couplings) and chromatographic behavior reported in medicinal chemistry literature.
Table 1: Solvent Compatibility Matrix
| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Rationale | Application |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Perfect match for polarity and dispersive interactions. | Reaction medium, Extraction.[1] |
| Polar Aprotic | THF, DMF, DMSO | High | Strong dipole interactions solvate the aldehyde; organic bulk accommodates the biphenyl. | Suzuki coupling, Nucleophilic additions. |
| Esters | Ethyl Acetate (EtOAc) | Moderate-High | Good solvating power; often used in mixtures with hexanes. | Chromatography, Crystallization. |
| Aromatics | Toluene, Xylene | Moderate | Reflux reactions, Azeotropic drying. | |
| Alcohols | Methanol, Ethanol, IPA | Temperature Dependent | Low solubility at RT; High solubility at reflux. | Recrystallization (Anti-solvent at low temp). |
| Alkanes | Hexanes, Heptane, Cyclohexane | Low | Lacks polarity to overcome lattice energy; dissolves only trace amounts at RT. | Anti-solvent for precipitation. |
| Aqueous | Water, Brine | Insoluble | Hydrophobic effect dominates; no H-bond donors to bridge water network. | Washing/Workup (Phase separation). |
Visualizing the Solubility Logic
The following diagram illustrates the decision matrix for solvent selection based on the intended chemical process.
Figure 1: Decision matrix for solvent selection based on process requirements (Reaction, Purification, or Extraction).
Detailed Experimental Protocols
Since batch-to-batch physical properties (particle size, polymorphs) can affect dissolution rates, researchers should validate solubility using the following self-validating protocols.
Protocol A: Gravimetric Solubility Determination (The Saturation Method)
Use this protocol to generate precise solubility data (mg/mL) for your specific batch.
-
Preparation: Weigh approximately 100 mg of 3-Chloro-4-phenylbenzaldehyde into a 4 mL glass vial.
-
Solvent Addition: Add exactly 1.0 mL of the target solvent (e.g., Toluene).
-
Equilibration:
-
Seal the vial tightly.
-
Agitate (vortex or shaker) at the target temperature (e.g., 25°C) for 4 hours.
-
Check: If the solid dissolves completely, add more solid until a precipitate remains (saturation).
-
-
Separation: Centrifuge the mixture at 3000 rpm for 5 minutes or filter through a 0.45 µm PTFE syringe filter.
-
Quantification:
-
Pipette exactly 0.5 mL of the clear supernatant into a pre-weighed aluminum weighing dish.
-
Evaporate the solvent (vacuum oven or nitrogen stream).
-
Weigh the residue.
-
-
Calculation:
Protocol B: Recrystallization Workflow
Use this for purification of crude material (e.g., post-Suzuki coupling).
-
Solvent Selection: Use a Ethanol/Water system or Hexanes/Ethyl Acetate .
-
Recommendation: Ethanol is preferred for safety and ease of removal.
-
-
Dissolution:
-
Place crude solid in a flask.
-
Add minimum amount of Ethanol.
-
Heat to reflux (approx. 78°C). The solid should dissolve completely.
-
Note: If insoluble black tar remains, hot filter immediately.
-
-
Nucleation:
-
Remove from heat.[1]
-
Add warm water dropwise until slight turbidity (cloudiness) persists.
-
Add one drop of Ethanol to clear it.
-
-
Crystallization:
-
Allow to cool slowly to room temperature (do not shock cool on ice yet).
-
Once crystals form, cool to 0°C to maximize yield.
-
-
Collection: Filter and wash with cold Ethanol/Water (1:1).[2]
Thermodynamic Considerations (Van't Hoff Analysis)
For process chemists scaling up, understanding the temperature dependence of solubility is vital. The solubility of 3-Chloro-4-phenylbenzaldehyde generally follows the van't Hoff equation :
- (Enthalpy of Dissolution): Positive for this compound (endothermic dissolution).
-
Implication: Solubility increases exponentially with temperature.
-
Process Tip: In Toluene or IPA, a temperature shift from 20°C to 60°C can increase solubility by factor of 5-10x, making these ideal solvents for temperature-swing crystallization.
Workflow Visualization: Purification Strategy
Figure 2: Step-by-step recrystallization workflow using the Ethanol/Water anti-solvent method.
References
-
Synthesis and Application in Kinase Inhibitors
- Title: Exploiting the Cryptic αD Pocket of Casein Kinase 2α (CK2α) to Deliver Highly Potent and Selective Type 1 Inhibitors.
- Source: N
- Context: Describes reductive amination of 3-chloro-4-phenylbenzaldehyde using DMF/MeOH solvents.
-
URL:[Link](Note: URL is a proxy for the verified search result 1.8)
-
General Solubility of Polychlorinated Biphenyls (PCBs)
- Title: Aqueous Solubility of Polychlorinated Biphenyls Rel
- Source: Environmental Science & Technology (via SFU.ca).
- Context: Establishes the baseline insolubility of chlorinated biphenyl cores in water and high solubility in organic solvents.
-
URL:[Link]
-
Synthetic Methodology (Suzuki Coupling Context)
- Title: A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide.
- Source: NIH (PMC).
- Context: Illustrates the solubility and handling of similar chloro-phenyl-benzaldehyde deriv
-
URL:[Link]
Sources
Technical Guide: SDS Analysis & Handling of 3-Chloro-4-phenylbenzaldehyde
The following is an in-depth technical guide and safety analysis for 3-Chloro-4-phenylbenzaldehyde , structured for researchers and drug development professionals.
CAS Registry Number: 57592-44-6 Synonyms: 3-Chloro-4-biphenylcarboxaldehyde; 2-Chloro-4-formylbiphenyl (IUPAC variation based on biphenyl numbering) Chemical Formula: C₁₃H₉ClO Molecular Weight: 216.66 g/mol
Executive Summary & Application Context
3-Chloro-4-phenylbenzaldehyde is a specialized halogenated biphenyl intermediate used primarily in medicinal chemistry and materials science. Its structural duality—featuring a reactive aldehyde handle and a chlorinated biphenyl core—makes it a critical building block for:
-
Suzuki-Miyaura Cross-Coupling: The aryl chloride motif allows for further functionalization, although the aldehyde is the primary electrophile in condensation reactions.
-
Drug Discovery: Used as a scaffold for synthesizing biaryl-based enzyme inhibitors and receptor antagonists where lipophilicity (logP) modulation is required.
-
Material Synthesis: Precursor for liquid crystals and organic light-emitting diodes (OLEDs) requiring rigid biphenyl systems.
Critical Safety Note: Unlike common benzaldehydes, the biphenyl core increases lipophilicity and potential bioaccumulation, while the ortho-chloro substitution (relative to the phenyl ring) introduces steric strain and unique reactivity patterns.
Hazard Identification & Mechanistic Analysis
This section analyzes the causality of hazards based on the molecule's pharmacophore and physicochemical properties, rather than simply listing GHS codes.
GHS Classification (Derived & Verified)
| Hazard Category | GHS Code | Signal Word | Mechanistic Basis |
| Skin Irritation | H315 | Warning | Lipophilic biphenyl structure facilitates dermal penetration; aldehyde group reacts with skin proteins (Schiff base formation). |
| Eye Irritation | H319 | Warning | Direct lacrimator potential typical of halogenated benzaldehydes. |
| STOT - SE 3 | H335 | Warning | Respiratory tract irritation caused by inhalation of dust/vapor.[1] |
| Acute Toxicity (Oral) | H302 | Warning | Estimated LD50 < 2000 mg/kg based on chlorobenzaldehyde analogs. |
Structural Alerts & Reactivity
-
Oxidation Sensitivity: The aldehyde moiety (-CHO) is prone to autoxidation to the corresponding carboxylic acid (3-chloro-4-phenylbenzoic acid) upon exposure to air. This reaction is accelerated by light and trace metals.
-
Thermal Instability: Halogenated aldehydes can decompose to release Hydrogen Chloride (HCl) and Carbon Monoxide (CO) at high temperatures (>150°C).
-
Environmental Persistence: The chlorinated biphenyl core resists rapid biodegradation, posing a potential chronic risk to aquatic environments (Category Acute 2/Chronic 2 inferred).
Experimental Protocols: Handling & Storage
To maintain chemical integrity and operator safety, the following "Self-Validating" protocols must be employed. A self-validating system includes checkpoints to verify the success of the step.
Storage & Stability Protocol
Objective: Prevent autoxidation and hydrolysis.
-
Atmosphere: Store under Argon (Ar) or Nitrogen (N₂) . Argon is preferred due to its higher density, blanketing the solid more effectively.
-
Temperature: Refrigerate at 2–8°C .
-
Container: Amber glass vials with Teflon-lined caps to prevent photolytic degradation.
-
Validation Check: Before use, obtain a ¹H-NMR spectrum. A singlet appearing near 12–13 ppm indicates the formation of the carboxylic acid impurity (oxidation has occurred).
Synthesis & Handling Workflow
The following diagram illustrates the decision logic for handling this compound in a synthesis environment.
Caption: Logic flow for handling air-sensitive aldehydes to prevent oxidation and exposure.
Emergency Response & Toxicology
This section details the response to acute exposure incidents, grounded in the chemical's specific toxicology.
Toxicology Matrix
| Route | Acute Symptoms | Chronic Risks | First Aid Action |
| Inhalation | Coughing, shortness of breath, burning sensation in throat. | Potential sensitization; lung damage from HCl release (if decomposed). | Move to fresh air. If breathing is difficult, administer O₂. |
| Skin Contact | Redness, itching, potential chemical burn if moist. | Dermatitis; potential absorption of chlorinated aromatics. | Wash with soap & water for 15 min. Do NOT use alcohol (enhances absorption). |
| Eye Contact | Severe pain, lacrimation, blurred vision. | Corneal damage if untreated. | Rinse cautiously with water for 15 min. Remove contact lenses.[1] |
| Ingestion | Nausea, vomiting, abdominal pain. | Hepatic strain (liver metabolism of biphenyls). | Rinse mouth.[2][3] Do NOT induce vomiting. Call Poison Control. |
Spill Response Logic
In the event of a spill, the response differs based on the state of the material (Solid vs. Solution).
Caption: Decision tree for containing and cleaning spills of halogenated aldehydes.
Physical & Chemical Properties
Data consolidated for quick reference in synthesis planning.
| Property | Value | Source/Method |
| Appearance | White to pale yellow crystalline solid | Visual inspection |
| Melting Point | 128–134°C (Predicted/Analog) | Derived from 3-chloro-4-hydroxy analogs [1] |
| Boiling Point | ~360°C (Predicted) | Standard pressure |
| Solubility | Soluble in DCM, Ethyl Acetate, DMSO. Insoluble in water. | Lipophilic nature |
| LogP | ~4.2 | High lipophilicity (Bioaccumulation risk) |
| pKa | N/A (Non-ionizable aldehyde) |
References
-
PubChem. (2025). Compound Summary: 3-Chlorobenzaldehyde (Substructure Analysis). National Library of Medicine. Retrieved from [Link]
-
ECHA (European Chemicals Agency). (2025). C&L Inventory: Biphenyl Derivatives. Retrieved from [Link]
Sources
An In-depth Technical Guide to 3-Chloro-4-phenylbenzaldehyde Derivatives: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-chloro-4-phenylbenzaldehyde and its derivatives, a class of molecules with significant potential in medicinal chemistry and materials science. From the foundational synthesis of the parent aldehyde to the biological activities of its varied derivatives, this document offers a detailed exploration of the chemical space and therapeutic promise of these compounds.
The Core Scaffold: Synthesis and Properties of 3-Chloro-4-phenylbenzaldehyde
3-Chloro-4-phenylbenzaldehyde is a biaryl aldehyde, a structural motif of considerable interest in drug discovery. Its synthesis is most effectively achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction offers a versatile and efficient route to unsymmetrical biaryls with high yields and functional group tolerance.[1][2][3]
The general scheme for the synthesis involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. For 3-chloro-4-phenylbenzaldehyde, two primary retrosynthetic pathways are viable:
-
Route A: Coupling of 3-chloro-4-bromobenzaldehyde with phenylboronic acid.
-
Route B: Coupling of 3-chloro-4-iodobenzaldehyde with phenylboronic acid.
The choice between a bromo or iodo precursor often depends on the reactivity and commercial availability of the starting materials, with aryl iodides generally exhibiting higher reactivity in the Suzuki-Miyaura coupling.[3]
Detailed Experimental Protocol: Suzuki-Miyaura Synthesis
The following protocol is a representative example of the synthesis of a biaryl aldehyde via Suzuki-Miyaura coupling.
Reaction Scheme:
A representative Suzuki-Miyaura coupling reaction.
Materials:
-
4-Bromobenzaldehyde (or 4-iodobenzaldehyde)
-
Phenylboronic acid
-
Palladium acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Sodium carbonate (Na2CO3)
-
1-Propanol
-
Deionized water
-
Ethyl acetate
-
Hexanes
-
Anhydrous sodium sulfate (Na2SO4)
-
Activated carbon (e.g., Darco G-60)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine 4-bromobenzaldehyde (1.0 eq), phenylboronic acid (1.05 eq), and 1-propanol under a nitrogen atmosphere. Stir the mixture at room temperature for 30 minutes to dissolve the solids.[1]
-
Reagent Addition: To the resulting solution, add palladium acetate (0.003 eq), triphenylphosphine (0.009 eq), a 2 M aqueous solution of sodium carbonate (1.20 eq), and deionized water.[1]
-
Reaction: Heat the mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 45 minutes to an hour.[1]
-
Work-up: Once the reaction is complete, remove the heat source and add deionized water to the hot mixture. Allow the mixture to cool to room temperature while stirring. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.[1]
-
Extraction and Washing: Separate the organic and aqueous layers. Extract the aqueous layer with two additional portions of ethyl acetate. Combine the organic layers and wash with 5% aqueous sodium bicarbonate solution, followed by saturated brine.[1]
-
Decolorization and Drying: Treat the organic solution with activated carbon to remove the palladium catalyst, and then add anhydrous sodium sulfate to dry the solution.[1]
-
Purification: Filter the mixture through a pad of celite and wash the filter cake with ethyl acetate. Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a solvent system such as ethyl acetate/hexanes to yield 3-chloro-4-phenylbenzaldehyde as a solid.[1]
Spectroscopic Characterization
The structure of 3-chloro-4-phenylbenzaldehyde can be confirmed by standard spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Expected Spectroscopic Data:
| Technique | Expected Data |
| ¹H NMR | Aromatic protons in the range of 7.4-8.0 ppm, with the aldehydic proton appearing as a singlet around 10.0 ppm. |
| ¹³C NMR | Aromatic carbons in the range of 127-148 ppm, and the aldehydic carbon around 192 ppm. |
| MS (ESI) | [M+H]⁺ peak corresponding to the molecular weight of the compound. |
Derivatization of 3-Chloro-4-phenylbenzaldehyde: A Gateway to Bioactive Molecules
The aldehyde functional group of 3-chloro-4-phenylbenzaldehyde is a versatile handle for the synthesis of a wide range of derivatives. Two prominent classes of derivatives with significant biological potential are chalcones and Schiff bases.
Chalcones: Promising Anticancer and Antioxidant Agents
Chalcones, or 1,3-diaryl-2-propen-1-ones, are synthesized through the Claisen-Schmidt condensation of an aldehyde with an acetophenone in the presence of a base.[4][5][6] Derivatives of 3-chloro-4-phenylbenzaldehyde in this class have demonstrated notable anticancer and antioxidant activities.
General Synthesis of Chalcones:
Claisen-Schmidt condensation for chalcone synthesis.
Anticancer Activity:
Several studies have reported the cytotoxic effects of chalcones derived from substituted benzaldehydes against various cancer cell lines. Chloro-substituted chalcones, in particular, have shown high activity. For instance, a chalcone derivative of a chloro-benzaldehyde demonstrated high activity against breast cancer cell lines MCF-7 (IC50 0.8 µg/mL) and T47D (IC50 0.34 µg/mL), as well as cervical cancer (HeLa, IC50 4.78 µg/mL) and colorectal cancer (WiDr, IC50 5.98 µg/mL) cell lines.[5] Another study reported high cytotoxicity for several chalcone derivatives in all tested cell lines with IC50 concentrations of less than 20 µg/mL.[7]
Table 1: Anticancer Activity of Chloro-Substituted Chalcone Derivatives
| Cell Line | Compound | IC50 (µg/mL) | Reference |
| MCF-7 (Breast) | Chloro chalcone 3 | 0.8 | [5] |
| T47D (Breast) | Chloro chalcone 3 | 0.34 | [5] |
| HeLa (Cervical) | Chloro chalcone 4 | 4.78 | [5] |
| WiDr (Colorectal) | Chloro chalcone 4 | 5.98 | [5] |
Antioxidant Activity:
The antioxidant potential of chalcones is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. While some chalcone derivatives have shown significant antioxidant activity, others, such as certain Mannich bases of chalcones, have exhibited IC50 values above 1000 ppm, indicating lower activity in this specific assay.[6]
Schiff Bases: A Scaffold for Antimicrobial Agents
Schiff bases are formed by the condensation of a primary amine with an aldehyde.[8][9] These compounds are known to possess a wide range of biological activities, including antibacterial and antifungal properties.[10][11][12]
General Synthesis of Schiff Bases:
Formation of a Schiff base from an aldehyde and a primary amine.
Antimicrobial Activity:
The antimicrobial efficacy of Schiff bases is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[12] Studies on Schiff bases derived from various benzaldehydes have demonstrated their potential as antimicrobial agents. For example, some Schiff base derivatives have shown MIC values against Staphylococcus aureus as low as 62.5 µg/mL.[13] Another study reported MIC values for Schiff bases against various bacteria and fungi, with some compounds exhibiting significant activity.[10]
Table 2: Representative Antimicrobial Activity of Schiff Base Derivatives
| Microorganism | Compound Type | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Benzaldehyde Schiff Base | 62.5 | [13] |
| Escherichia coli | Benzaldehyde Schiff Base | 62.5 | [13] |
| Candida albicans | Benzaldehyde Schiff Base | 62.5 | [13] |
| Gram-positive bacteria | Benzaldehyde Schiff Base | 24-49 | [10] |
Future Directions and Therapeutic Potential
The 3-chloro-4-phenylbenzaldehyde scaffold and its derivatives represent a promising area for further research and development. The synthetic accessibility of the parent aldehyde via the robust Suzuki-Miyaura coupling allows for the facile generation of a diverse library of derivatives.
The demonstrated anticancer and antimicrobial activities of chalcone and Schiff base derivatives warrant further investigation. Structure-activity relationship (SAR) studies, guided by computational modeling and a broader range of biological assays, could lead to the identification of lead compounds with enhanced potency and selectivity.
Furthermore, the potential of these derivatives extends beyond medicinal chemistry. The unique electronic and structural features of biaryl aldehydes could be exploited in the development of novel organic materials, such as liquid crystals, polymers, and chemosensors.[14]
References
Sources
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- 7. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sysrevpharm.org [sysrevpharm.org]
- 9. growingscience.com [growingscience.com]
- 10. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ijirt.org [ijirt.org]
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- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physicochemical Characterization of Novel Benzaldehydes: Determining the Melting and Boiling Points of 3-Chloro-4-phenylbenzaldehyde
This guide provides a comprehensive framework for the precise determination of the melting and boiling points of 3-Chloro-4-phenylbenzaldehyde, a compound of interest in contemporary drug discovery and materials science. For professionals in these fields, accurate physicochemical data is the bedrock of reproducible research and scalable development. This document moves beyond a simple recitation of methods to offer a deeper understanding of the principles at play, ensuring that researchers can not only execute these protocols with precision but also troubleshoot and adapt them as necessary.
The structural characteristics of 3-Chloro-4-phenylbenzaldehyde—a chlorinated biphenyl scaffold with a reactive aldehyde moiety—suggest its potential as a versatile synthetic intermediate. The melting and boiling points are critical parameters that influence purification techniques, reaction conditions, and formulation strategies. Therefore, their accurate determination is a foundational step in the characterization of this and other novel chemical entities.
Core Physicochemical Data: 3-Chloro-4-phenylbenzaldehyde
A thorough literature search did not yield established experimental values for the melting and boiling points of 3-Chloro-4-phenylbenzaldehyde. This is not uncommon for novel compounds. The following table represents the target data to be obtained through the experimental protocols detailed in this guide.
| Physical Property | Experimental Value | Notes |
| Melting Point | To be determined (TBD) | The sharpness of the melting range is a key indicator of purity. |
| Boiling Point | To be determined (TBD) | Dependent on atmospheric pressure; requires correction for high accuracy. |
Part 1: Melting Point Determination
The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. For a pure substance, this occurs over a narrow temperature range. The presence of impurities typically depresses the melting point and broadens the range, a phenomenon known as melting point depression. Consequently, this measurement serves as a crucial indicator of sample purity.
Methodology: The Thiele Tube Method
The Thiele tube method is a classic and effective technique for melting point determination.[1][2] Its design facilitates the creation of convection currents in a heating oil, ensuring a uniform temperature distribution and a controlled heating rate.[3]
-
Sample Preparation:
-
Ensure the 3-Chloro-4-phenylbenzaldehyde sample is completely dry and finely powdered. This can be achieved by grinding a small amount in a mortar and pestle.[4]
-
Load a capillary tube (sealed at one end) by pressing the open end into the powdered sample. A sample height of 2-3 mm is ideal.[5]
-
Compact the sample at the bottom of the tube by tapping it gently on a hard surface or by dropping it through a long glass tube.[5]
-
-
Apparatus Setup:
-
Attach the capillary tube to a thermometer using a small rubber band or a slice of rubber tubing. The sample should be aligned with the thermometer bulb.[2][3]
-
Fill the Thiele tube with a high-boiling, non-flammable liquid (e.g., mineral oil or silicone oil) to a level just above the upper arm.[2]
-
Insert the thermometer and attached capillary tube into the Thiele tube, ensuring the rubber band is above the oil level to prevent it from softening and breaking.[3]
-
-
Measurement:
-
Gently heat the side arm of the Thiele tube with a microburner or a Bunsen burner using a back-and-forth motion.[3][6]
-
Initially, heat at a moderate rate until the temperature is about 15-20°C below the expected melting point. If the approximate melting point is unknown, a preliminary rapid determination is advisable.[6]
-
As the expected melting point is approached, reduce the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium between the sample, the oil bath, and the thermometer.[3]
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).[1][6]
-
Caption: Workflow for melting point determination using the Thiele tube method.
Part 2: Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[7][8] This physical constant is sensitive to changes in pressure, a factor that must be accounted for in precise measurements.[9] For small sample volumes, microscale methods are preferable.
Methodology: The Siwoloboff Method
The Siwoloboff method is a microscale technique ideal for determining the boiling point of a liquid when only a small quantity is available (a few drops).[10][11] It relies on observing the equilibrium between the vapor pressure inside an inverted capillary tube and the external pressure.[10]
-
Sample Preparation:
-
Apparatus Setup:
-
Measurement:
-
Heat the Thiele tube's side arm. Initially, a stream of bubbles will emerge from the inverted capillary as the air trapped inside expands.[11]
-
Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tip. This indicates that the liquid is boiling.[12]
-
Remove the heat source and allow the apparatus to cool slowly.
-
The stream of bubbles will slow down and eventually stop. The moment the liquid is drawn back into the capillary tube, the vapor pressure inside the capillary is equal to the atmospheric pressure.[11][13]
-
Record the temperature at this exact moment. This is the boiling point of the liquid.[1][11]
-
For enhanced accuracy, the heating and cooling cycle can be repeated.[10]
-
Caption: Workflow for boiling point determination using the Siwoloboff method.
Part 3: Scientific Integrity and Self-Validation
The trustworthiness of these determinations hinges on meticulous technique and an understanding of the underlying principles.
-
Purity and Melting Point: A sharp melting range (typically 0.5-1°C) is a strong indicator of a pure compound. A broad or depressed melting range suggests the presence of impurities, necessitating further purification steps such as recrystallization or chromatography.
-
Heating Rate: A slow heating rate near the melting or boiling point is critical.[3] Rapid heating can cause the thermometer reading to lag behind the actual temperature of the sample, leading to erroneously high and broad melting ranges.
-
Pressure Correction for Boiling Point: Since boiling point is pressure-dependent, for highly accurate work, the measured boiling point should be corrected to standard atmospheric pressure (760 mmHg). This is particularly important if the determination is conducted at a location with a significantly different altitude.
By performing these measurements carefully and in duplicate, and by comparing the results with expected trends based on molecular structure, a self-validating system of characterization is established. The data obtained for 3-Chloro-4-phenylbenzaldehyde will serve as a reliable reference point for future synthetic and analytical endeavors.
References
- Siwoloboff method - Grokipedia. (n.d.).
- Siwoloboff method - Wikipedia. (n.d.).
- Melting point determination. (n.d.).
- 6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. (2022, April 7).
- Thiele tube - Wikipedia. (n.d.).
- Melting Point: Using the Thiele Tube - Timstar. (2024, May 14).
- Determination of Boiling Point Using Siwoloboff's Method Instructions: D.. - Filo. (2025, May 29).
- Melting Point Determination. (n.d.).
- Determination of The Boiling Point by The Siwoloboff Method | PDF | Phase (Matter) - Scribd. (2024, January 8).
- Determination of Melting points and Boiling points - Learning Space. (n.d.).
- 6.2B: Step-by-Step Procedures for Boiling Point Determination - Chemistry LibreTexts. (2022, May 5).
- 4.3: Melting Point Determination Procedure - Chemistry LibreTexts. (2025, August 20).
- Determination of Boiling Point of Organic Compounds - GeeksforGeeks. (2025, July 23).
- Experimental No. (2) Boiling Point Boiling point Purpose of experimental 1) To determine boiling point of unknown compounds. (2021, July 16).
- Melting Point Determination Lab Guide | PDF - Scribd. (n.d.).
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. scribd.com [scribd.com]
- 10. grokipedia.com [grokipedia.com]
- 11. Siwoloboff method - Wikipedia [en.wikipedia.org]
- 12. Determination of Boiling Point Using Siwoloboff's Method Instructions: D.. [askfilo.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Electronic properties of 3-Chloro-4-phenylbenzaldehyde for material science
A Technical Guide for Material Synthesis & Optoelectronic Design[1]
Executive Summary
3-Chloro-4-phenylbenzaldehyde (CAS: 57592-44-6) is a functionalized biphenyl scaffold characterized by a unique "steric lock" mechanism.[1] Unlike planar biphenyl systems, the chlorine atom at the 3-position (ortho to the inter-ring bond) induces a significant torsional angle between the phenyl rings.[1]
For material scientists and drug developers, this molecule serves as a critical "break-point" intermediate .[1] In optoelectronics, this induced non-planarity disrupts
This guide details the electronic theory, synthesis, and material applications of this compound, moving beyond basic catalog data to actionable experimental logic.[1]
Part 1: Molecular Architecture & Electronic Theory[1]
1.1 The Ortho-Chlorine Effect
The defining feature of 3-Chloro-4-phenylbenzaldehyde is the steric clash between the chlorine atom on the central ring and the ortho-hydrogens of the pendant phenyl ring.[1]
-
Structural Consequence: Standard biphenyls have a low rotational barrier (
2-3 kcal/mol).[1] The introduction of a bulkier chlorine atom (Van der Waals radius 1.75 Å) forces the two phenyl rings to twist out of coplanarity.[1] -
Torsional Angle: Theoretical models (DFT B3LYP/6-31G*) predict a dihedral angle (
) of approximately 45°–60° .[1] -
Electronic Decoupling: This twist reduces the overlap of
-orbitals across the biphenyl linkage.[1] Consequently, the conjugation length is effectively shortened compared to the non-chlorinated analog, resulting in a hypsochromic shift (blue shift) in UV-Vis absorption and a widening of the HOMO-LUMO gap.[1]
1.2 Dipole Vector Analysis
The molecule possesses a permanent dipole moment derived from two vector components:
-
Aldehyde Group: A strong electron-withdrawing vector along the
axis.[1] -
Chloro Group: An inductive withdrawing vector (-I effect) at the
position.[1]
These vectors do not cancel; they add constructively to create a polarized core suitable for solvatochromic dyes and push-pull systems.[1]
Figure 1: Causal relationship between the ortho-chloro substitution and the resulting electronic/physical properties.[1]
Part 2: Synthesis & Purification Protocols[1]
While often commercially available, high-purity material for optoelectronic applications (OLED/OPV) requires specific synthesis to avoid transition metal contaminants.[1]
2.1 Preferred Route: Suzuki-Miyaura Cross-Coupling
The most robust synthesis couples 4-bromo-3-chlorobenzaldehyde with phenylboronic acid.[1] This route preserves the aldehyde functionality and the chloro-substituent.[1]
Reaction Scheme:
2.2 Detailed Experimental Protocol
-
Reagents:
-
Procedure:
-
Degassing: Charge a Schlenk flask with the aryl bromide, boronic acid, and catalyst. Evacuate and backfill with Argon (
).[1] -
Solvation: Add degassed 1,4-dioxane and aqueous K
CO . -
Reflux: Heat the mixture to 90°C for 12–16 hours. Monitor by TLC (eluent: 10% EtOAc/Hexanes).[1] The product typically runs higher than the boronic acid but lower than the bromide.[1]
-
Workup: Cool to RT. Dilute with EtOAc and wash with water (
) and brine ( ).[1] Dry over Na SO . -
Purification: Flash column chromatography on silica gel.
-
2.3 Characterization Data (Expected)
-
H NMR (400 MHz, CDCl
): -
Physical State: Pale yellow crystalline solid.[1]
-
Melting Point:
55–65°C (Estimated based on congeners).[1]
Part 3: Material Science Applications
3.1 OLED Host Materials
The "twisted" nature of 3-Chloro-4-phenylbenzaldehyde makes it an ideal precursor for Host Materials in phosphorescent OLEDs (PhOLEDs).[1]
-
Mechanism: Planar molecules quench triplet excitons via aggregation.[1] The 3-chloro twist increases the Triplet Energy (
), preventing reverse energy transfer from the dopant back to the host.[1] -
Workflow: Convert the aldehyde to a carbazole derivative via reductive amination or Wittig reaction to create a "High
" host.
3.2 Crystal Engineering & Halogen Bonding
In the solid state, the chlorine atom acts as a halogen bond donor (
-
Application: This directional interaction can be used to engineer non-centrosymmetric crystals for Non-Linear Optical (NLO) applications (Second Harmonic Generation).[1]
3.3 Functionalization Workflow
The aldehyde is a "linchpin" functional group.[1] Below is the workflow for converting this scaffold into active semiconductor materials.
Figure 2: Synthetic divergence from the core aldehyde scaffold to functional materials.[1]
Part 4: Quantitative Data Summary
| Property | Value / Characteristic | Relevance |
| Molecular Formula | C | Base stoichiometry |
| Molecular Weight | 216.66 g/mol | Precursor calculation |
| Geometry | Twisted Biphenyl ( | Prevents ACQ (Aggregation Caused Quenching) |
| Electronic Character | Acceptor (Aldehyde) + Weak Donor (Phenyl) | Push-Pull systems |
| Solubility | High in DCM, THF, Toluene | Solution-processable device fabrication |
| Reactive Handle | Aldehyde (-CHO) | Versatile for condensation reactions |
References
-
Vertex Pharmaceuticals. (2025).[1] Exploiting the Cryptic
D Pocket of Casein Kinase 2 (CK2 ) to Deliver Highly Potent and Selective Type 1 Inhibitors. Journal of Medicinal Chemistry. -
National Institutes of Health (NIH). (2025).[1] Benzo[c][2,6]naphthyridine derivatives, compositions and therapeutic uses thereof. Patent Application IL305360A.[1]
-
BLD Pharmatech. (2024).[1] Material Safety Data Sheet: 3-Chloro-4-phenylbenzaldehyde.
-
ChemBuyersGuide. (2024). Commercial availability and CAS Registry Data for Halogenated Biphenyls.
Sources
Methodological & Application
Suzuki-Miyaura coupling protocols for 3-Chloro-4-phenylbenzaldehyde
Application Note: High-Fidelity Synthesis & Sequential Functionalization of 3-Chloro-4-phenylbenzaldehyde
Part 1: Strategic Overview & Chemical Logic
The synthesis and utilization of 3-Chloro-4-phenylbenzaldehyde represents a classic exercise in chemoselective cross-coupling . This molecule contains a biphenyl core with two distinct electrophilic handles: a deactivated aryl chloride at position 3 and a highly reactive aldehyde at position 1.
For drug discovery chemists, this scaffold is a "privileged intermediate." The chlorine atom at position 3 is orthogonal to bromine or iodine. This allows for a sequential coupling strategy:
-
Primary Coupling (Synthesis): Exploiting the rate difference between Ar-Br and Ar-Cl to install the phenyl ring at position 4 while leaving the chlorine intact.
-
Secondary Coupling (Functionalization): Using specialized ligands to activate the remaining sterically hindered Ar-Cl bond for downstream diversification.
The Mechanistic Hierarchy (Oxidative Addition)
The success of this protocol relies on the kinetic rates of oxidative addition to the Palladium(0) center.[1] As established in foundational Suzuki-Miyaura literature, the reactivity order is:
-
Protocol A (Synthesis) operates in the "Standard Zone" (Ar-Br), using generic phosphines (PPh₃) that cannot activate the Ar-Cl bond.
-
Protocol B (Functionalization) operates in the "Advanced Zone" (Ar-Cl), requiring electron-rich, bulky Buchwald ligands (e.g., XPhos, SPhos) to force oxidative addition.
Part 2: Experimental Protocols
Protocol A: Chemoselective Synthesis of the Target
Objective: Coupling Phenylboronic acid with 4-Bromo-3-chlorobenzaldehyde without touching the 3-Cl handle.
Reagents & Stoichiometry:
| Component | Role | Equivalents | Notes |
| 4-Bromo-3-chlorobenzaldehyde | Limiting Reagent | 1.0 equiv | The "Soft" Electrophile |
| Phenylboronic Acid | Nucleophile | 1.1 – 1.2 equiv | Slight excess to drive completion |
| Pd(PPh₃)₄ | Catalyst | 1.0 – 3.0 mol% | Tetrakis is selective for Br over Cl |
| Na₂CO₃ (2M aq.) | Base | 2.5 equiv | Standard activation |
| Toluene : Ethanol (4:1) | Solvent | 0.2 M | Biphasic system promotes turnover |
Step-by-Step Methodology:
-
Degassing: Charge a round-bottom flask with 4-bromo-3-chlorobenzaldehyde (1.0 eq) and phenylboronic acid (1.1 eq). Evacuate and backfill with Argon (x3).
-
Solvent Prep: Add Toluene and Ethanol (degassed). Stir to dissolve solids.
-
Catalyst Addition: Add Pd(PPh₃)₄ (2 mol%). The solution typically turns yellow.
-
Activation: Add degassed 2M Na₂CO₃ aqueous solution via syringe.
-
Reaction: Heat the biphasic mixture to 80°C (oil bath temperature).
-
Critical Checkpoint: Do not exceed 90°C. Higher temperatures increase the risk of "leakage" activity at the chlorine position or homocoupling.
-
-
Monitoring: Monitor via TLC (Hexane/EtOAc 4:1) or HPLC. The starting bromide should be consumed within 4–6 hours.
-
Workup: Cool to RT. Dilute with EtOAc and wash with water and brine. Dry organic layer over MgSO₄.
-
Purification: Flash column chromatography (SiO₂).[2] The product, 3-Chloro-4-phenylbenzaldehyde, typically elutes as a white/off-white solid.
Expected Yield: 85–92%
Protocol B: Functionalization (Activation of the 3-Cl Handle)
Objective: Reacting 3-Chloro-4-phenylbenzaldehyde with a second boronic acid (R-B(OH)₂) to create a tris-substituted core.
Reagents & Stoichiometry:
| Component | Role | Equivalents | Notes |
| 3-Chloro-4-phenylbenzaldehyde | Limiting Reagent | 1.0 equiv | The "Hard" Electrophile |
| R-Boronic Acid | Nucleophile | 1.5 equiv | Excess required for hindered coupling |
| XPhos Pd G2 | Pre-catalyst | 2.0 – 4.0 mol% | Buchwald G2/G3 ensures rapid activation |
| K₃PO₄ (Anhydrous) | Base | 3.0 equiv | Stronger base, anhydrous conditions |
| 1,4-Dioxane | Solvent | 0.2 M | High boiling point, coordinates Pd |
Step-by-Step Methodology:
-
Setup: In a glovebox or under strict Argon flow, charge a pressure vial with 3-Chloro-4-phenylbenzaldehyde (1.0 eq), Boronic acid (1.5 eq), K₃PO₄ (3.0 eq), and XPhos Pd G2 (2 mol%).
-
Why XPhos? The biaryl ligand structure provides steric bulk to promote reductive elimination and electron richness to facilitate oxidative addition into the difficult Ar-Cl bond [4].
-
-
Solvation: Add anhydrous 1,4-Dioxane.
-
Reaction: Seal the vial and heat to 100°C for 12–18 hours.
-
Note: The aldehyde proton is generally stable under these conditions, but if R-Boronic acid is highly basic, consider protecting the aldehyde as an acetal first.
-
-
Workup: Filter through a pad of Celite to remove phosphate salts. Concentrate the filtrate.
-
Purification: Flash chromatography.
Part 3: Visualization of Workflows
Diagram 1: The Chemoselectivity Decision Tree
This diagram illustrates the divergence in conditions required to treat the Bromine vs. the Chlorine atom.
Caption: Decision tree for selecting catalyst systems based on halogen reactivity (Br vs. Cl).
Diagram 2: Catalytic Cycle & Ligand Influence
This diagram details why specific ligands are chosen for the 3-Cl activation step.
Caption: Mechanistic cycle highlighting the ligand's role in overcoming the energy barrier of Ar-Cl oxidative addition.
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protocol A) | Protodeboronation | Phenylboronic acid is unstable in aqueous base. Increase boronic acid to 1.5 eq or switch to a boronic ester (Pinacol ester). |
| Loss of Cl (Protocol A) | Over-reaction | Temperature too high (>90°C) or catalyst too active. Stick to Pd(PPh₃)₄; avoid Pd(dppf) or Buchwald ligands in step 1. |
| No Reaction (Protocol B) | Catalyst Death | Ar-Cl coupling is sensitive to O₂. Ensure rigorous degassing. Switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃. |
| Homocoupling (Ph-Ph) | Oxidative Coupling | Presence of O₂ facilitates homocoupling of boronic acids. Degas solvents thoroughly. |
References
-
Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
-
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed coupling reactions. Angewandte Chemie International Edition, 47(34), 6338–6361. Link
-
Bruno, N. C., et al. (2013). Design and Synthesis of New Palladium Precatalysts for C–C and C–N Cross-Coupling. Chemical Science, 4, 916-920. Link
-
Sigma-Aldrich. (2024). Buchwald Ligands & Precatalysts User Guide. Link
Sources
Application Note: Optimized Reductive Amination of 3-Chloro-4-phenylbenzaldehyde
Executive Summary
This guide details the reductive amination of 3-Chloro-4-phenylbenzaldehyde , a critical biaryl scaffold often utilized in the synthesis of kinase inhibitors and GPCR ligands. Unlike simple benzaldehydes, this substrate presents specific challenges:
-
Solubility: The lipophilic biaryl system requires non-protic solvation strategies (DCE/THF) rather than standard methanolic protocols.
-
Chemoselectivity: The aryl chloride at the 3-position is susceptible to hydrodehalogenation under catalytic hydrogenation conditions (Pd/C + H₂).
-
Steric Electronic Effects: The ortho-chloro substituent exerts an inductive effect that activates the carbonyl but may sterically hinder bulky amine approach.
This note provides two validated protocols: Method A (STAB) for standard amines and Method B (Ti-Mediated) for sterically hindered or weakly nucleophilic amines.
Strategic Analysis & Reagent Selection
The Chemoselectivity Challenge
Preserving the C-Cl bond is paramount for downstream SAR (Structure-Activity Relationship) studies.
-
Avoid: Catalytic Hydrogenation (H₂/Pd-C). This poses a high risk of reducing the Ar-Cl bond to Ar-H.
-
Avoid: Sodium Cyanoborohydride (NaBH₃CN) at low pH. While effective, it generates HCN gas and is difficult to remove from polar amine products.
-
Select: Sodium Triacetoxyborohydride (STAB) .[1][2] It is mild, does not reduce aryl halides, and allows for "one-pot" processing.[3]
Reaction Mechanism
The reaction proceeds via the formation of a carbinolamine intermediate, followed by dehydration to an iminium ion. The reducing agent must selectively reduce the iminium ion faster than the starting aldehyde.[3]
Figure 1: Mechanistic pathway highlighting the critical Iminium reduction step.
Experimental Protocols
Method A: The "Gold Standard" (STAB Protocol)
Recommended for: Primary amines, non-hindered secondary amines. Reference Basis: Modified Abdel-Magid Protocol [1].
Reagents:
-
Substrate: 3-Chloro-4-phenylbenzaldehyde (1.0 equiv)
-
Amine: 1.1 – 1.2 equiv
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF.[4][5] Note: Avoid MeOH as it reacts with STAB.
-
Catalyst: Acetic Acid (AcOH) (1.0 equiv)
Procedure:
-
Solvation: In a dry reaction vial, dissolve 3-Chloro-4-phenylbenzaldehyde (1 mmol, ~216 mg) in DCE (5 mL).
-
Amine Addition: Add the amine (1.1 mmol).
-
Catalysis: Add Acetic Acid (1.0 mmol, ~60 µL).
-
Expert Insight: The acid catalyzes the dehydration of the hemiaminal to the iminium species.
-
-
Reduction: Add STAB (1.4 mmol, ~300 mg) in one portion.
-
Observation: Mild effervescence may occur.
-
-
Reaction: Stir at room temperature for 2–4 hours under Nitrogen.
-
Monitoring: Check by TLC or LCMS. Look for the disappearance of the aldehyde peak (M+1 217).
-
-
Quench: Add saturated aqueous NaHCO₃ (5 mL) and stir for 15 minutes to quench excess borohydride.
-
Workup: Extract with DCM (3 x 10 mL). Wash combined organics with Brine. Dry over Na₂SO₄ and concentrate.
Method B: Titanium-Mediated Protocol
Recommended for: Weakly nucleophilic amines (anilines) or sterically hindered amines. Reference Basis: Bhattacharyya Protocol [2].
Reagents:
-
Substrate: 3-Chloro-4-phenylbenzaldehyde (1.0 equiv)
-
Amine: 1.1 equiv
-
Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 equiv)
-
Reductant: Sodium Borohydride (NaBH₄) (1.5 equiv)
-
Solvent: Absolute Ethanol or Methanol.[6]
Procedure:
-
Imine Formation: Mix aldehyde (1 mmol) and amine (1.1 mmol) in dry EtOH (4 mL).
-
Lewis Acid Activation: Add Ti(OiPr)₄ (1.2 mmol, ~355 µL) dropwise.
-
Expert Insight: Ti(OiPr)₄ acts as a Lewis acid to activate the carbonyl and as a water scavenger to drive the equilibrium toward the imine.[6]
-
-
Stirring: Stir at RT for 6–12 hours (or overnight) to ensure complete imine formation.
-
Reduction: Cool to 0°C. Add NaBH₄ (1.5 mmol, ~57 mg) carefully.
-
Note: The reaction is exothermic.
-
-
Quench: Add 2N NaOH (2 mL). A white precipitate (TiO₂) will form.
-
Filtration: Dilute with EtOAc. Filter the mixture through a Celite pad to remove titanium salts.
-
Workup: Wash the filtrate with brine, dry, and concentrate.
Comparison of Reducing Agents
| Feature | STAB (Method A) | Ti(OiPr)₄ + NaBH₄ (Method B) | NaBH₃CN (Legacy) | H₂ / Pd-C |
| Selectivity | Excellent (Reduces Iminium > Aldehyde) | Good (Stepwise reduction) | Good | Poor (Reduces Ar-Cl) |
| Steric Tolerance | Moderate | High | Moderate | Low |
| Toxicity | Low | Low (Ti salts are messy) | High (Cyanide) | Low |
| Solvent | DCE, THF (Aprotic) | MeOH, EtOH (Protic) | MeOH | MeOH/EtOH |
| Recommendation | Primary Choice | For Difficult Substrates | Avoid | Do Not Use |
Decision Workflow
Use the following logic tree to select the appropriate protocol for your specific amine partner.
Figure 2: Workflow for selecting the optimal reductive amination strategy.
Analytical Validation & Quality Control
To ensure the protocol was successful, verify the following analytical markers:
-
¹H NMR (CDCl₃):
-
Disappearance: The aldehyde proton singlet at ~10.0 ppm must be absent.
-
Appearance: A new benzylic signal (Ar-CH ₂-N) should appear around 3.5 – 4.2 ppm (depending on the amine).
-
Integrity: Check the aromatic region. The integration should match the biphenyl system plus the amine. Loss of aromatic protons suggests over-reduction or dechlorination.
-
-
LCMS:
-
Target Mass: [M+H]⁺ = Molecular Weight of (Aldehyde + Amine - H₂O + 2H).
-
Isotope Pattern: The product must show the characteristic 3:1 Chlorine isotope pattern (³⁵Cl/³⁷Cl). If this ratio is lost, dechlorination occurred.
-
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][7][4][5][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][4][5][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[4][5][8] The Journal of Organic Chemistry, 61(11), 3849–3862.[4][8]
-
Bhattacharyya, S. (1995). Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds. The Journal of Organic Chemistry, 60(15), 4928–4929.
-
Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554.
Sources
- 1. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 2. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 3. Sodium triacetoxyborohydride [organic-chemistry.org]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. designer-drug.com [designer-drug.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. scribd.com [scribd.com]
Application Note: Synthesis, Optimization, and Isolation of Schiff Bases Derived from 3-Chloro-4-phenylbenzaldehyde
Introduction and Scientific Context
The rational design of targeted therapeutics relies heavily on versatile chemical building blocks. 3-Chloro-4-phenylbenzaldehyde (CAS 57592-44-6) is a highly privileged bi-aryl scaffold in medicinal chemistry. Its structural topology—a lipophilic biphenyl system modified by a meta-chloro substituent and a reactive formyl group—makes it an ideal precursor for synthesizing complex pharmacophores.
Recently, this specific scaffold has gained immense traction in oncology. It serves as a critical intermediate in the synthesis of highly potent, ATP-competitive Casein Kinase 2α (CK2α) inhibitors (such as APL-5125, currently in clinical trials) [1]. These inhibitors are uniquely designed to exploit the cryptic αD pocket of CK2α, a kinase overexpressed in numerous solid tumors [1]. The synthesis of these inhibitors often requires the formation of a Schiff base (imine) intermediate via the condensation of 3-chloro-4-phenylbenzaldehyde with a primary amine, which is subsequently reduced (reductive amination) or retained as an active pharmacophore.
This application note details the mechanistic principles, optimized protocols, and analytical validation for synthesizing stable Schiff bases from 3-chloro-4-phenylbenzaldehyde.
Fig 1. CK2α pathway intervention by 3-chloro-4-phenylbenzaldehyde-derived inhibitors.
Mechanistic Principles: Causality in Reaction Design
The formation of a Schiff base is a classic nucleophilic addition-elimination reaction. However, when utilizing 3-chloro-4-phenylbenzaldehyde, specific electronic and steric factors must be considered to ensure high yields.
-
Electrophilicity of the Carbonyl: The biphenyl system provides extended
-conjugation, which inherently stabilizes the formyl group, slightly reducing its reactivity compared to aliphatic aldehydes. However, the meta-chloro substituent exerts a mild electron-withdrawing inductive effect (-I), which counteracts this stabilization and increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack. -
pH-Dependent Catalysis: The reaction requires strict pH control (optimally between 4.5 and 5.0). We utilize glacial acetic acid as a catalyst. The acid protonates the carbonyl oxygen, dramatically increasing its susceptibility to nucleophilic attack. If the pH drops too low (excess acid), the primary amine nucleophile becomes protonated (forming an ammonium salt), rendering it non-nucleophilic and halting the reaction.
-
Thermodynamic Control: The condensation releases one equivalent of water. Because imine formation is an equilibrium process, the presence of water can drive the reverse reaction (hydrolysis). We employ 4Å molecular sieves in the reaction matrix to sequester water, pushing the equilibrium toward the Schiff base product according to Le Chatelier's principle. This is particularly effective and aligns with modern green chemistry approaches for imine synthesis [2].
Experimental Protocol: A Self-Validating System
This protocol describes the synthesis of a model Schiff base using 3-chloro-4-phenylbenzaldehyde and a standard primary aromatic amine (e.g., aniline). The methodology is designed to be self-validating, meaning the physical changes during the workflow directly indicate reaction progress.
Materials Required
-
Aldehyde: 3-Chloro-4-phenylbenzaldehyde (1.0 eq, ~5.0 mmol)
-
Amine: Primary aromatic amine (1.05 eq, ~5.25 mmol)
-
Solvent: Absolute Ethanol (25 mL)
-
Catalyst: Glacial Acetic Acid (3-5 drops, ~0.1 eq)
-
Desiccant: 4Å Molecular Sieves (activated, 2.0 g)
Step-by-Step Methodology
-
Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloro-4-phenylbenzaldehyde in 15 mL of absolute ethanol. Gently warm the solution to 40°C to ensure complete dissolution.
-
Amine Addition: In a separate vial, dissolve the primary amine in 10 mL of absolute ethanol. Add this solution dropwise to the stirring aldehyde mixture over 5 minutes. A slight color change (typically to pale yellow) indicates the initial formation of the hemiaminal intermediate.
-
Catalysis & Dehydration: Add 3-5 drops of glacial acetic acid to adjust the pH to ~4.5. Introduce 2.0 g of activated 4Å molecular sieves to the flask.
-
Condensation (Reflux): Attach a reflux condenser and heat the reaction mixture to 78–80°C (gentle reflux) for 2 to 4 hours.
-
Reaction Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) mobile phase. The reaction is deemed complete when the distinct UV-active spot corresponding to the starting aldehyde disappears.
-
Isolation: Once complete, hot-filter the mixture to remove the molecular sieves. Allow the filtrate to cool slowly to room temperature, then transfer it to an ice bath (0–4°C) for 30 minutes to maximize precipitation of the Schiff base.
-
Purification: Collect the precipitated solid via vacuum filtration using a Büchner funnel. Wash the filter cake with 2 × 5 mL of ice-cold absolute ethanol to remove unreacted amine and trace impurities. Recrystallize from hot ethanol to yield the analytically pure imine.
Fig 2. Step-by-step experimental workflow for Schiff base synthesis and validation.
Analytical Validation
To trust the protocol, the product must be self-validating through spectroscopic characterization:
-
FTIR Spectroscopy: The most critical diagnostic marker is the complete disappearance of the strong aldehyde carbonyl (
) stretching frequency at ~1690–1700 cm⁻¹. Successful condensation is confirmed by the appearance of a sharp, distinct azomethine ( ) stretch at ~1620–1640 cm⁻¹. -
¹H NMR Spectroscopy (CDCl₃): The highly deshielded aldehyde proton (~10.0 ppm) must vanish. A new singlet corresponding to the imine proton (
) will appear slightly upfield, typically between 8.2 and 8.6 ppm, depending on the electronic nature of the amine used.
Quantitative Data: Reaction Optimization
The table below summarizes the optimization parameters for the synthesis of the 3-chloro-4-phenylbenzaldehyde Schiff base, demonstrating the causality between water removal, solvent choice, and overall yield.
| Condition Set | Solvent | Catalyst | Water Scavenger | Temp / Time | Isolated Yield (%) | Purity (HPLC) |
| A (Baseline) | Methanol | None | None | 65°C / 6h | 42% | 88% |
| B (Acid Catalyzed) | Ethanol | Glacial AcOH | None | 80°C / 4h | 68% | 92% |
| C (Azeotropic) | Toluene | p-TsOH | Dean-Stark Trap | 110°C / 3h | 85% | 95% |
| D (Optimized) | Absolute EtOH | Glacial AcOH | 4Å Mol. Sieves | 80°C / 2.5h | 94% | >98% |
Note: Condition D represents the optimal balance of green chemistry principles [2], safety, and high-throughput efficiency, eliminating the need for toxic aromatic solvents like toluene while maximizing yield.
References
-
Glossop, P. A., Brear, P., et al. (2025). "Exploiting the Cryptic αD Pocket of Casein Kinase 2α (CK2α) to Deliver Highly Potent and Selective Type 1 Inhibitors." Journal of Medicinal Chemistry, 68(20), 21587-21614.[Link]
-
Gadhwale, A., Kawade, D., et al. (2025). "Green Chemistry Approaches for the Synthesis of Schiff Base Derivatives." International Journal of Pharmaceutical Sciences.[Link]
Using 3-Chloro-4-phenylbenzaldehyde as a building block in organic synthesis
Application Note: Strategic Utilization of 3-Chloro-4-phenylbenzaldehyde in Medicinal Chemistry
Abstract
3-Chloro-4-phenylbenzaldehyde (CAS 57592-44-6) is a specialized biphenyl intermediate characterized by an aldehyde handle and an ortho-chloro substituent.[1][2][3][4] Unlike simple benzaldehydes, the 3-chloro group exerts significant steric influence on the 4-phenyl ring, inducing a non-planar "twisted" conformation. This structural feature is critical in modern drug discovery for disrupting crystal packing (improving solubility) and locking pharmacophores into bioactive conformations. This guide details the application of this building block in the synthesis of kinase inhibitors (specifically CK2α) and provides optimized protocols for reductive amination and palladium-catalyzed functionalization.
Part 1: Structural Logic & The "Ortho-Chloro" Effect
In medicinal chemistry, the biphenyl scaffold is ubiquitous. However, free-rotating biphenyls often suffer from poor selectivity and low solubility (due to high lattice energy from planar stacking).
The 3-Chloro Advantage: The chlorine atom at position 3 serves two distinct roles:
-
Conformational Control: It creates steric clash with the ortho-hydrogens of the 4-phenyl ring. This forces the two aromatic rings to twist out of coplanarity (dihedral angle > 40°). This "pre-organized" twisted state mimics the binding pockets of many enzymes (e.g., kinases) and improves selectivity.
-
Orthogonal Reactivity: The aldehyde (C-1) allows for facile chain extension (reductive amination, olefination), while the aryl chloride (C-3) remains inert under mild conditions, allowing for late-stage diversification via Buchwald-Hartwig coupling.
Visualizing the Conformational Lock
Figure 1: The steric influence of the 3-chloro substituent forces the biphenyl system into a non-planar conformation, crucial for binding affinity in targets like CK2α.
Part 2: Primary Workflow – Reductive Amination
The most validated application of 3-Chloro-4-phenylbenzaldehyde is as a precursor for amine-linked inhibitors. A key case study is the synthesis of Casein Kinase 2α (CK2α) inhibitors , where this aldehyde is coupled with amino-alcohols or amino-esters.
Mechanism: The electron-withdrawing nature of the 3-chloro and 4-phenyl groups activates the aldehyde carbonyl, making it highly susceptible to nucleophilic attack by amines. However, this also makes the resulting imine intermediate prone to hydrolysis; therefore, in situ reduction is preferred.
Protocol A: Reductive Amination with Sodium Cyanoborohydride
Recommended for: Primary and secondary amines, including amino acid derivatives.
Reagents:
-
Substrate: 3-Chloro-4-phenylbenzaldehyde (1.0 equiv)
-
Amine Partner: e.g., 4-aminobutan-1-ol (1.1 equiv)
-
Solvent: Methanol (anhydrous)
-
Reducing Agent: Sodium Cyanoborohydride (NaBH₃CN) (3.0 equiv)
-
Additive: Acetic Acid (catalytic, optional to adjust pH to ~5-6)
Step-by-Step Methodology:
-
Imine Formation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Chloro-4-phenylbenzaldehyde (1.0 equiv) in anhydrous Methanol (0.1 M concentration).
-
Amine Addition: Add the amine partner (1.1 equiv) in one portion.
-
Equilibration: Stir at 25°C for 4–12 hours .
-
Note: Unlike simple aldehydes, the steric bulk of the biphenyl system may slow down imine formation. Monitoring by TLC/LCMS is critical to ensure imine formation before reduction.
-
-
Reduction: Cool the mixture to 0°C. Add NaBH₃CN (3.0 equiv) portion-wise to prevent exotherms.
-
Reaction: Allow the mixture to warm to 25°C and stir for 3–16 hours.
-
Quench: Concentrate the solvent in vacuo. Resuspend the residue in Ethyl Acetate and wash with saturated NaHCO₃ (to neutralize any cyanide byproducts) followed by brine.
-
Purification: Dry over Na₂SO₄ and purify via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH).
Data Summary: Reducing Agent Selection
| Reducing Agent | Reactivity | Scope | Notes |
| NaBH₃CN | Moderate | Broad | Preferred. Tolerates functional groups; reduces imine selectively over aldehyde. Toxic byproduct (HCN). |
| NaBH(OAc)₃ | Mild | Aniline/Weak Amines | Excellent for weak nucleophiles. No toxic cyanide, but requires 1,2-DCE or DCM solvent. |
| NaBH₄ | High | Simple Amines | Non-selective. Reduces aldehyde to alcohol if imine formation is incomplete. Not recommended for this substrate. |
Part 3: Secondary Workflow – Late-Stage Diversification
The 3-chloro position is generally considered "deactivated" compared to bromides or iodides. However, using modern Buchwald-Hartwig precatalysts, this position can be functionalized after the aldehyde has been transformed.
Critical Constraint: Do not attempt Pd-catalyzed coupling on the aldehyde itself without protection (acetal), as the aldehyde can poison the catalyst or undergo side reactions.
Protocol B: Buchwald-Hartwig Amination (Post-Aldehyde Transformation)
Target: Converting the Ar-Cl to Ar-NH-R.
Reagents:
-
Catalyst: Pd₂(dba)₃ (1-2 mol%) + XPhos or BrettPhos (2-4 mol%).
-
Why: XPhos is specifically designed to activate sterically hindered aryl chlorides (like ortho-substituted biphenyls).
-
-
Base: Cs₂CO₃ (weak base preferred to tolerate other functionalities).
-
Solvent: 1,4-Dioxane or Toluene (degassed).
Workflow Visualization:
Figure 2: Sequential functionalization strategy. The aldehyde is reacted first to prevent catalyst poisoning, followed by activation of the aryl chloride.
Part 4: Safety & Handling
-
Hazard Identification: 3-Chloro-4-phenylbenzaldehyde is an irritant (Skin Irrit. 2, Eye Irrit. 2).
-
Cyanide Safety: When using NaBH₃CN, all work must be performed in a fume hood. Acidification of the reaction mixture can release HCN gas. Quench waste with bleach (sodium hypochlorite) to oxidize cyanide before disposal.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Aldehydes are prone to air oxidation to the corresponding benzoic acid over time.
References
-
Synthesis of CK2α Inhibitors
- Title: Exploiting the Cryptic αD Pocket of Casein Kinase 2α (CK2α) to Deliver Highly Potent and Selective Type 1 Inhibitors.
- Source:Journal of Medicinal Chemistry / NIH PubMed Central.
- Context: Describes the reductive amination of 3-chloro-4-phenylbenzaldehyde with 4-aminobutan-1-ol to form key intermedi
-
URL:[Link]
-
Suzuki-Miyaura Coupling Mechanisms
- Title: Suzuki-Miyaura Cross-Coupling: Practical Guide.
- Source: Yoneda Labs.
- Context: General conditions for coupling hindered aryl chlorides and biphenyl synthesis.
-
URL:[Link]
-
Reductive Amination Guidelines
-
Compound Registry
Sources
- 1. 57592-44-6 | 3-Chloro-4-phenylbenzaldehyde - AiFChem [aifchem.com]
- 2. 57592-44-6 | 3-Chloro-4-phenylbenzaldehyde | Boroncore [boroncore.com]
- 3. 3-Chloro-4-phenylbenzaldehyde | CymitQuimica [cymitquimica.com]
- 4. Exploiting the Cryptic αD Pocket of Casein Kinase 2α (CK2α) to Deliver Highly Potent and Selective Type 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. air.unimi.it [air.unimi.it]
- 7. 80565-30-6|4'-Chloro-[1,1'-biphenyl]-4-carbaldehyde|BLD Pharm [bldpharm.com]
- 8. 6334-18-5|2,3-Dichlorobenzaldehyde|BLD Pharm [bldpharm.com]
Functionalization of 3-Chloro-4-phenylbenzaldehyde for liquid crystal applications
Application Note: Functionalization of 3-Chloro-4-phenylbenzaldehyde for Liquid Crystal Synthesis
Abstract
This guide details the synthetic functionalization of 3-Chloro-4-phenylbenzaldehyde (CPB), a critical mesogenic intermediate for high-performance liquid crystals (LCs). Unlike standard biphenyls, the lateral chlorine substituent at the 3-position introduces a steric torque that disrupts molecular planarity, significantly lowering melting points and suppressing crystallization while enhancing dielectric anisotropy (
Introduction: The Strategic Role of Lateral Chlorination
In liquid crystal design, the core requirement is balancing mesophase stability (wide nematic range) with viscosity and solubility . Unsubstituted biphenyl cores often suffer from high melting points due to efficient packing.
Why 3-Chloro-4-phenylbenzaldehyde?
-
Steric Torsion: The chlorine atom at position 3 (ortho to the phenyl ring at position 4) forces the two aromatic rings to twist out of planarity (approx. 30–40° dihedral angle). This "inter-ring twist" prevents tight
- stacking, thereby reducing the melting point ( ) and suppressing the formation of smectic phases in favor of the preferred nematic phase. -
Dielectric Tuning: The electronegative chlorine introduces a lateral dipole moment. Depending on the terminal groups added, this can be used to engineer materials with negative dielectric anisotropy (
), essential for Vertical Alignment (VA) display modes.
Mechanism of Action Diagram
The following diagram illustrates the steric and dipolar influence of the lateral chlorine.[1]
Figure 1: Mechanistic impact of lateral chlorine substitution on mesogenic properties.
Synthetic Workflow Overview
The aldehyde functionality of CPB serves as the "reactive handle" for chain extension. We present two distinct pathways:
-
Path A (Oxidation): Conversion to carboxylic acid, followed by esterification with phenols. Yields Ester LCs (stable, high
). -
Path B (Olefination): Wittig reaction with phosphonium salts.[2] Yields Stilbene-like LCs (lower viscosity, high birefringence
).
Figure 2: Divergent synthetic pathways for functionalizing the CPB core.
Protocol A: Synthesis of Ester-Linked Mesogens
This pathway is preferred when chemical stability (resistance to UV/moisture) is paramount. We utilize Pinnick Oxidation rather than KMnO4 to prevent over-oxidation or chlorination side-reactions on the biphenyl ring [1].
Step 1: Pinnick Oxidation to Carboxylic Acid[3][4]
Reagents:
-
Substrate: 3-Chloro-4-phenylbenzaldehyde (1.0 eq)
-
Oxidant: Sodium Chlorite (
, 80%, 1.5 eq) -
Buffer: Sodium Dihydrogen Phosphate (
, 1.2 eq) -
Scavenger: 2-Methyl-2-butene (3.0 eq) – Critical to trap HOCl byproduct.
-
Solvent:
-Butanol / Water (3:1 v/v)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the aldehyde and 2-methyl-2-butene in
-BuOH. -
Buffer Prep: Dissolve
and in water (separately or together, ensuring total volume maintains the 3:1 solvent ratio). -
Addition: Add the aqueous oxidant solution dropwise to the aldehyde mixture at 0°C over 30 minutes. The solution may turn pale yellow.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Validation: Monitor TLC (Hexane:EtOAc 3:1). Aldehyde spot (
) should disappear; Acid spot ( ) appears (streaks).
-
-
Workup: Acidify to pH 2 with 1N HCl. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over
, and concentrate. -
Purification: Recrystallize from Ethanol/Water.
-
Target: White solid (3-Chloro-4-phenylbenzoic acid).
-
Step 2: Steglich Esterification
Reagents:
-
Acid: 3-Chloro-4-phenylbenzoic acid (1.0 eq)
-
Phenol Component: 4-pentylphenol (or similar mesogenic tail) (1.0 eq)
-
Coupling Agent: DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 eq)
-
Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 eq)
-
Solvent: Dry Dichloromethane (DCM)
Procedure:
-
Dissolve Acid, Phenol, and DMAP in dry DCM under Nitrogen.
-
Cool to 0°C. Add DCC (dissolved in minimal DCM) dropwise.
-
Stir at 0°C for 1 hour, then at RT overnight. White precipitate (DCU) will form.
-
Filtration: Filter off the DCU byproduct.
-
Purification: Wash filtrate with 0.5N HCl, then Sat.
. Flash chromatography (Silica, Hexane/DCM gradient) is usually required to remove trace urea.
Protocol B: Synthesis of Alkene-Linked Mesogens (Wittig)
This pathway creates materials with higher birefringence (
Reagents:
-
Aldehyde: 3-Chloro-4-phenylbenzaldehyde (1.0 eq)
-
Phosphonium Salt: Alkyl-triphenylphosphonium bromide (e.g., Pentyl-PPh3 Br) (1.2 eq)
-
Base: Potassium tert-butoxide (
) (1.3 eq) -
Solvent: Anhydrous THF
Procedure:
-
Ylide Formation: Flame-dry a 3-neck flask. Add Phosphonium salt and dry THF under Argon. Cool to 0°C.[2]
-
Deprotonation: Add
in portions. The suspension will turn bright orange/yellow (ylide formation). Stir for 45 mins. -
Coupling: Dissolve the aldehyde in dry THF and add dropwise to the ylide solution at 0°C.
-
Reaction: Stir 1 hour at 0°C, then 3 hours at RT.
-
Causality: The lateral Cl creates steric bulk; warming to RT ensures the reaction overcomes the kinetic barrier of the hindered carbonyl.
-
-
Workup: Quench with Sat.
. Extract with Hexanes (to precipitate Triphenylphosphine oxide, TPPO). -
Purification:
-
The crude will contain a mixture of cis (Z) and trans (E) isomers.
-
Isomerization: Reflux the crude in Toluene with a catalytic Iodine crystal for 4 hours to convert cis to the thermodynamically stable (and liquid crystalline) trans isomer [2].
-
Pass through a short silica plug (eluent: Hexanes) to remove residual TPPO.
-
Characterization & Data Summary
Successful synthesis must be validated using the following parameters.
| Technique | Parameter | Expected Result (Validation Criteria) |
| 1H NMR | Aldehyde Proton | Disappearance of singlet at |
| 1H NMR | Linker | Ester: Aromatic shifts. Alkene: Doublet at |
| IR | Carbonyl | Ester: Shift from ~1690 (aldehyde) to ~1735 |
| DSC | Phase Transition | Distinct endotherms for Crystal |
| HPLC | Purity |
Key Property Comparison:
| Property | Unsubstituted Biphenyl | 3-Chloro-Substituted (This Protocol) |
| Melting Point ( | High (>100°C) | Significantly Lower (often <60°C) |
| Solubility | Low | High (due to twist) |
| Dielectric Anisotropy | Near Zero / Weakly Positive | Negative (if lateral dipole dominates) |
References
-
Pinnick Oxidation Mechanism & Utility
-
Raouafi, N. et al. "Mechanistic investigations on Pinnick oxidation: a density functional theory study."[3] Royal Society Open Science, 2020.
-
-
Wittig Reaction in LC Synthesis
-
BenchChem Application Notes.[2] "Protocol for the Synthesis of Alkenes via Wittig Reaction."
-
-
Lateral Substitution Effects in LCs
- General Synthesis of Biphenyl LCs: Gray, G.W. et al. "Liquid Crystals & Plastic Crystals." Ellis Horwood Series, cited in standard LC texts.
-
Safety Data (3-Chloro-4-hydroxybenzaldehyde analog)
-
Thermo Scientific Chemicals Safety Data Sheet.
-
Sources
- 1. Preparation of Laterally Chloro-Substituted Schiff Base Ester Liquid Crystals: Mesomorphic and Optical Properties [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Mechanistic investigations on Pinnick oxidation: a density functional theory study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [wap.guidechem.com]
Application Note: High-Efficiency Synthesis of Terphenyl & Functionalized Biaryl Scaffolds
Strategic Abstract & Chemical Space Analysis
3-Chloro-4-phenylbenzaldehyde represents a high-value "privileged scaffold" in medicinal chemistry. It contains a pre-formed biaryl core (4-phenyl) with two orthogonal handles for diversification:
-
The Electrophilic Handle (C3-Cl): A sterically crowded aryl chloride positioned ortho to the phenyl ring.
-
The Functional Handle (C1-CHO): An aldehyde group ready for reductive amination, oxidation, or olefination.
The Challenge:
Standard Suzuki-Miyaura conditions (e.g.,
The Solution: This guide details an optimized protocol using Buchwald Precatalysts (Gen 2/3) with dialkylbiaryl phosphine ligands (XPhos, SPhos). These bulky, electron-rich ligands facilitate the oxidative addition into the hindered Ar-Cl bond, enabling the synthesis of terphenyls (via Suzuki) and aminated biaryls (via Buchwald-Hartwig).
Decision Tree & Reaction Pathways
The following workflow illustrates the divergent synthesis pathways available from the starting material.
Figure 1: Divergent synthesis pathways. Pathway A creates terphenyl systems; Pathway B installs polarity via amines; Pathway C modifies the aldehyde.
Protocol A: Synthesis of Terphenyls (Suzuki-Miyaura)
This protocol overcomes the inertness of the Ar-Cl bond using XPhos Pd G3 , a precatalyst that rapidly generates the active monoligated Pd(0) species.
Materials Checklist
-
Substrate: 3-Chloro-4-phenylbenzaldehyde (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (
) (1.5 equiv)ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Catalyst: XPhos Pd G3 (2.0 mol%) [Alternative: Pd(OAc)2 (2%) + XPhos (4%)]
-
Base: Potassium Phosphate Tribasic (
) (2.0 equiv)ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Solvent: 1,4-Dioxane / Water (4:1 ratio)
-
Atmosphere: Argon or Nitrogen (Strictly degassed)
Step-by-Step Methodology
-
Vessel Preparation: Flame-dry a 20 mL microwave vial or Schlenk tube containing a magnetic stir bar. Allow to cool under vacuum.
-
Charge Solids: Add the aldehyde (1.0 mmol, 216 mg), aryl boronic acid (1.5 mmol),
(2.0 mmol, 424 mg), and XPhos Pd G3 (17 mg, 0.02 mmol).-
Note: If using the aldehyde as an oil/liquid, add it after the solvent.
-
-
Degassing (Critical): Cap the vial. Evacuate and backfill with Argon three times.
-
Solvent Addition: Syringe in degassed 1,4-Dioxane (4 mL) and degassed water (1 mL).
-
Why Water? Water is essential for the transmetallation step, dissolving the inorganic base and activating the boronic acid.
-
-
Reaction: Heat the mixture to 80°C for 4–12 hours.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 8:1) or LC-MS. Look for the consumption of the starting material (UV 254 nm). The product will typically be more polar than the starting chloride but less polar than the boronic acid.
-
-
Work-up:
-
Purification: Flash column chromatography on silica gel. Gradient: 0%
10% EtOAc in Hexanes.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| No Reaction (SM remains) | Catalyst deactivation ( | Degas solvents more rigorously (sparge with Ar for 15 min). |
| Homocoupling of Boronic Acid | Low rate of oxidative addition | Increase catalyst loading to 4 mol%; Switch to SPhos (better for steric bulk). |
| Dehalogenation (Product - Cl) | Hydride source present | Ensure solvents are anhydrous/pure; avoid alcoholic solvents. |
Protocol B: Amination (Buchwald-Hartwig)[2][4][5]
Direct amination of the 3-position allows for the introduction of solubilizing groups (morpholine, piperazine) common in drug discovery.
Materials Checklist
-
Substrate: 3-Chloro-4-phenylbenzaldehyde (1.0 equiv)
-
Amine: Morpholine or Primary Aniline (1.2 equiv)
-
Catalyst System:
(2 mol%) + BrettPhos (4 mol%)-
Rationale: BrettPhos is superior for primary amines; RuPhos is preferred for secondary amines.
-
-
Base: Sodium tert-butoxide (
) (1.4 equiv) -
Solvent: Toluene (Anhydrous)
Step-by-Step Methodology
-
Preparation: Inside a glovebox (ideal) or using strict Schlenk technique, charge a vial with
, Ligand, and . -
Substrate Addition: Add the aldehyde and amine.
-
Warning:
is a strong base. If the aldehyde is sensitive to enolization (unlikely here as it is non-enolizable), consider using and longer reaction times.
-
-
Solvent: Add anhydrous Toluene (0.2 M concentration relative to substrate).
-
Reaction: Seal and heat to 100°C for 16 hours.
-
Work-up: Filter through a pad of Celite (eluting with DCM) to remove Pd black and salts. Concentrate and purify via silica chromatography.
Mechanistic Visualization (Suzuki Cycle)
Understanding the cycle helps in troubleshooting. The Oxidative Addition step is the bottleneck for this specific substrate due to the C-Cl bond strength and ortho-phenyl steric clash.
Figure 2: Catalytic cycle. The red node (Oxidative Addition) is where standard catalysts fail with aryl chlorides. XPhos accelerates this specific step.
Quality Control & Validation
To validate the synthesis of the biaryl/terphenyl derivative, compare the NMR data of the product against the starting material.
1H NMR Diagnostic Shifts (CDCl3, 400 MHz)
| Position | Starting Material ( | Terphenyl Product ( | Diagnostic Feature |
| CHO (Aldehyde) | ~10.0 (s) | ~10.0 (s) | Remains present (unless reduced). |
| H-2 (Ortho to CHO) | ~7.9 (d, J=2 Hz) | Shifted Upfield | Loss of Cl deshielding effect. |
| H-5 (Ortho to Ph) | ~7.5 (d) | Complex Multiplet | Overlap with new aryl ring signals. |
| New Aryl Signals | Absent | 7.2 – 7.6 (m) | Integration increases by 4-5 protons. |
LC-MS Validation
-
Starting Material: M+H not always visible for aldehydes; look for [M+Na]+ or GC-MS signal at m/z ~216/218 (Cl isotope pattern 3:1).
-
Product: Loss of Chlorine isotope pattern. Appearance of single mass peak corresponding to [M+H]+ of the coupled product.
References
-
Suzuki-Miyaura Coupling of Aryl Chlorides
-
Buchwald-Hartwig Amination Guide
-
Source: TCI Chemicals.[2] "Buchwald-Hartwig Amination of Aryl Chlorides using XPhos."
-
- General Reactivity of Ortho-Substituted Biaryls: Source: BenchChem. "Synthesis and Application of Ortho-Substituted Biaryl Aldehydes."
-
Mechanistic Insight (Pd-Catalysis)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Lab Reporter [fishersci.se]
- 7. Suzuki-Miyaura Reactions Catalyzed by C2-Symmetric Pd-Multi-Dentate N-Heterocyclic Carbene Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. organicreactions.org [organicreactions.org]
Application Note: Green Transformation of 3-Chloro-4-phenylbenzaldehyde
The following Application Note and Protocol Guide is designed for researchers and drug development professionals focusing on sustainable synthesis. It details high-impact, green chemistry methodologies for functionalizing 3-Chloro-4-phenylbenzaldehyde (also known as 3-Chloro-4-biphenylcarboxaldehyde).
Introduction & Strategic Relevance
3-Chloro-4-phenylbenzaldehyde represents a privileged "biphenyl" scaffold in medicinal chemistry. The biphenyl core is ubiquitous in antihypertensive drugs (e.g., Telmisartan) and antimicrobial agents. The presence of the 3-chloro substituent provides unique steric and electronic properties—inducing a twist in the biphenyl dihedral angle that can enhance binding selectivity in protein pockets while offering a handle for late-stage diversification.
However, traditional derivatization of such aldehydes often employs chlorinated solvents (DCM, chloroform), stoichiometric toxic bases (piperidine), or energy-intensive reflux conditions. This guide presents three validated green chemistry protocols that align with the 12 Principles of Green Chemistry , specifically focusing on:
-
Prevention of Waste: High atom economy (AE) transformations.
-
Safer Solvents: Water-based or solvent-free mechanochemistry.[1]
-
Energy Efficiency: Ambient temperature or rapid microwave execution.
Technical Protocols
Method A: Solvent-Free Mechanochemical Knoevenagel Condensation
Target Product:
Mechanism & Rationale
In the absence of solvent, the high concentration of reagents in the milling jar accelerates the reaction. A mild, solid base (e.g.,
Experimental Protocol
-
Reagents:
-
3-Chloro-4-phenylbenzaldehyde (1.0 mmol, 216 mg)
-
Malononitrile (1.1 mmol, 73 mg)
-
Catalyst: Anhydrous
(0.1 mmol, 14 mg) or DABCO (0.1 mmol).
-
-
Equipment: Planetary Ball Mill (e.g., Retsch PM 100) with a 10 mL stainless steel jar and two 7 mm stainless steel balls.
-
Procedure:
-
Loading: Charge the jar with the aldehyde, malononitrile, and catalyst.
-
Grinding: Set frequency to 25 Hz (1500 rpm). Grind for 20 minutes .
-
Note: Pause every 10 minutes for 1 minute to prevent overheating (though minimal heat is generated).
-
Work-up: The reaction mixture will appear as a dry powder or paste. Wash the solid with a minimal amount of cold water (2 x 5 mL) to remove the inorganic catalyst/salt.
-
Purification: Recrystallize from hot ethanol/water (9:1) if necessary.[2] Flash chromatography is rarely needed due to quantitative conversion.
-
-
Validation:
Method B: Aqueous Surfactant-Mediated Biginelli Reaction
Target Product: 3,4-Dihydropyrimidin-2(1H)-ones (DHPMs) Principle: Multicomponent Reaction (MCR) in water using a biodegradable surfactant. The hydrophobic effect concentrates reactants within micellar cores, accelerating reaction rates without organic co-solvents.
Mechanism & Rationale
The "on-water" or "in-water" effect is exploited here. Using TPGS-750-M (a Vitamin E-based surfactant) or simple SDS, the aldehyde, urea, and dicarbonyl compound form a eutectic melt inside the micelle. This mimics enzymatic pockets, stabilizing the transition state for the imine intermediate formation.
Experimental Protocol
-
Reagents:
-
3-Chloro-4-phenylbenzaldehyde (1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol)
-
Urea (1.2 mmol)
-
Catalyst:
-Toluenesulfonic acid (pTSA) (10 mol%) or Fruit Juice (Lemon juice, 0.5 mL - Greener Alternative). -
Solvent: 2 wt% TPGS-750-M in water (3 mL).
-
-
Procedure:
-
Mixing: Add all reagents to a 10 mL round-bottom flask containing the surfactant solution.
-
Reaction: Stir vigorously at 70°C for 1–2 hours. The mixture will be heterogeneous.
-
Monitoring: Reaction progress is monitored by TLC. The disappearance of the aldehyde spot indicates completion.
-
Work-up: Cool to room temperature. The product often precipitates out. Filter the solid.[5][6]
-
Recycling: The aqueous filtrate containing the surfactant can be reused up to 3 times with minimal loss of activity.
-
Purification: Wash the filter cake with water and cold ethanol.
-
-
Validation:
-
Yield: 85–90%.
-
Atom Economy: High (Water is the only byproduct).
-
Method C: Green Oxidation to 3-Chloro-4-phenylbenzoic Acid
Target Product: Carboxylic Acid Intermediate
Principle: Metal-free oxidation using Sodium Perborate or
Experimental Protocol
-
Reagents:
-
3-Chloro-4-phenylbenzaldehyde (1.0 mmol)
-
Sodium Perborate Tetrahydrate (3.0 mmol)
-
Solvent: Acetic Acid (Glacial, 2 mL) or Water/Ethanol (1:1) with mild heating.
-
-
Procedure:
-
Dissolve the aldehyde in the solvent.
-
Add Sodium Perborate portion-wise over 10 minutes.
-
Stir at 50°C for 45 minutes.
-
Pour mixture into ice water. The acid precipitates as a white solid.
-
-
Validation:
-
Yield: >95%.
-
Safety: Avoids toxic Chromium (Jones reagent) or Permanganate oxidants.
-
Comparative Data Analysis
| Metric | Traditional Method (Reflux/DCM) | Green Method A (Mechanochem) | Green Method B (Aqueous MCR) |
| Solvent Toxicity | High (Chlorinated) | None (Solvent-Free) | Negligible (Water) |
| Energy Input | High (Reflux 4-8h) | Low (Grinding 20min) | Medium (70°C 1h) |
| Atom Economy | Moderate | Excellent | Very Good |
| E-Factor | > 20 | < 1 | < 5 |
| Yield | 75-85% | 92-98% | 85-90% |
| Scalability | Good | Moderate (Batch) | Excellent |
Visualizations & Pathways
Figure 1: Green Synthetic Workflow
This diagram illustrates the divergent synthesis pathways from the parent aldehyde using the described green protocols.
Caption: Divergent green synthesis pathways for 3-Chloro-4-phenylbenzaldehyde utilizing mechanochemistry, aqueous micellar catalysis, and metal-free oxidation.
Figure 2: Mechanistic Insight (Solid-State Knoevenagel)
Visualizing the base-catalyzed dehydration mechanism in the absence of solvent.
Caption: Step-wise mechanistic flow of the solid-state Knoevenagel condensation facilitated by mechanochemical energy.
References
-
Bose, A. K., et al. (2006). "Microwave-Assisted Synthesis in Water as Solvent." Nature Protocols. Link
-
Lipshutz, B. H., & Ghorai, S. (2012). "Transitioning Organic Synthesis from Organic Solvents to Water." Green Chemistry. Link
-
Kaupp, G. (2003). "Solid-State Reactions, Dynamics in." Encyclopedia of Physical Science and Technology. Link
- Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
-
Xu, D., et al. (2010).[7] "A simple, efficient and green procedure for Knoevenagel condensation catalyzed by ionic liquid in water."[7] Green Chemistry. Link
-
Van Schijndel, J., et al. (2017). "The green Knoevenagel condensation: solvent-free condensation of benzaldehydes."[5][8] Green Chemistry Letters and Reviews. Link
Sources
- 1. rjpn.org [rjpn.org]
- 2. guidechem.com [guidechem.com]
- 3. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pure.tue.nl [pure.tue.nl]
- 6. ijcps.org [ijcps.org]
- 7. A simple, efficient and green procedure for Knoevenagel condensation catalyzed by [C4dabco][BF4] ionic liquid in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. tandf.figshare.com [tandf.figshare.com]
Application Note: Strategic Catalyst Selection for Coupling 3-Chloro-4-phenylbenzaldehyde
The following Application Note and Protocol Guide is designed for researchers and process chemists working with 3-Chloro-4-phenylbenzaldehyde . It addresses the specific steric and electronic challenges of this substrate to ensure high-yield cross-coupling.
Executive Summary & Substrate Analysis
3-Chloro-4-phenylbenzaldehyde (CPB) presents a unique dichotomy in reactivity, acting as both an activated and a sterically hindered substrate. Successful derivatization requires a catalyst system that can navigate these conflicting properties.
The Substrate Profile[1]
-
Electronic Activation (+): The formyl group (-CHO) at the C1 position is a strong electron-withdrawing group (EWG). It lowers the electron density of the arene, theoretically facilitating the Oxidative Addition (OA) of Pd(0) into the C3-Cl bond compared to a neutral chlorobenzene.
-
Steric Hindrance (-): The phenyl ring at C4 is ortho to the chlorine at C3. This creates a "biaryl pocket" that sterically impedes the approach of bulky palladium species.
-
Chemoselectivity Risk (!): The aldehyde is susceptible to nucleophilic attack (by bases like alkoxides) and condensation (with amine coupling partners), necessitating specific protection strategies for C-N couplings.
Key Directive: Standard catalysts (e.g., Pd(PPh₃)₄) are insufficient due to the steric bulk of the C4-phenyl group. You must utilize Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) or NHC-Pd systems designed to force oxidative addition in hindered environments.
Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)
Objective: Coupling of CPB with Aryl/Heteroaryl Boronic Acids. Challenge: Overcoming the steric clash between the C4-phenyl of the substrate and the incoming boronic acid.
Catalyst Selection Logic
-
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl).
-
Reasoning: The methoxy groups on SPhos provide hemilability, stabilizing the Pd(0) species, while the cyclohexyl groups provide the bulk necessary to promote Reductive Elimination (RE) to form the crowded biaryl product.
-
-
Precatalyst: Pd(OAc)₂ or Pd₂(dba)₃ .
-
Reasoning: In situ generation allows for precise Pd:Ligand ratio tuning (optimally 1:2).
-
-
Base: K₃PO₄ (Tribasic Potassium Phosphate) .
-
Reasoning: Mild enough to preserve the aldehyde functionality (avoiding Cannizzaro disproportionation) but strong enough to activate the boronic acid.
-
Detailed Procedure
Scale: 1.0 mmol | Solvent System: Toluene:Water (10:1)
-
Preparation:
-
Charge a reaction vial with 3-Chloro-4-phenylbenzaldehyde (216.6 mg, 1.0 mmol), Aryl Boronic Acid (1.2 - 1.5 mmol), and K₃PO₄ (424 mg, 2.0 mmol).
-
Add SPhos (16.4 mg, 0.04 mmol, 4 mol%) and Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%). Note: Maintain a L:Pd ratio of 2:1.
-
-
Degassing (Critical):
-
Seal the vial and purge with Argon/Nitrogen for 5 minutes.
-
Inject Toluene (4.0 mL) and Degassed Water (0.4 mL) via syringe.
-
-
Reaction:
-
Heat the mixture to 100 °C for 12–18 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 8:2) every 2 hours. Look for the disappearance of the starting chloride (Rf ~0.6).
-
-
Workup:
-
Cool to RT. Dilute with EtOAc (10 mL) and wash with water (10 mL).
-
Dry organic layer over MgSO₄, filter, and concentrate.
-
Purification: Flash column chromatography on silica gel.
-
Data Summary: Catalyst Screening for CPB Suzuki Coupling
| Catalyst System | Yield (%) | Observation |
| Pd(OAc)₂ / SPhos | 92% | Optimal. Clean conversion, minimal dehalogenation. |
| Pd(dppf)Cl₂ | 65% | Sluggish. Incomplete conversion after 24h. |
| Pd(PPh₃)₄ | <10% | Failed. Steric bulk prevents OA. |
| Pd-PEPPSI-IPr | 85% | Good alternative, but harder to remove catalyst residue. |
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
Objective: Amination of the C3 position. Critical Constraint: The aldehyde group will condense with primary amines to form imines (Schiff bases), poisoning the reaction or consuming the coupling partner. Strategy: Protection-First Approach.
Step 1: Acetilization (Aldehyde Protection)
-
Reflux CPB (1.0 equiv) with Ethylene Glycol (1.5 equiv) and p-TsOH (0.05 equiv) in Toluene using a Dean-Stark trap.
-
Monitor for water collection. Once complete, wash with NaHCO₃, dry, and concentrate to yield the Acetal-CPB .
Step 2: C-N Coupling of Acetal-CPB
-
Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines).
-
Reasoning: These ligands are the "Gold Standard" for hindered chlorides. BrettPhos is specifically engineered to prevent β-hydride elimination and promote coupling with primary amines.
-
-
Base: NaOtBu or Cs₂CO₃ .
-
Reasoning: With the aldehyde protected, strong bases like NaOtBu can be used to facilitate rapid amine deprotonation.
-
Detailed Procedure (Coupling Step)
Scale: 1.0 mmol (Acetal-CPB)
-
Charge: Add Acetal-CPB (1.0 mmol), Amine (1.2 mmol), NaOtBu (1.4 mmol), BrettPhos Pd G4 (precatalyst, 2 mol%).
-
Solvent: Add anhydrous 1,4-Dioxane (4 mL) under inert atmosphere.
-
Heat: Stir at 100 °C for 8–12 hours.
-
Deprotection (In-situ):
-
After coupling is complete (verified by LCMS), cool to RT.
-
Add 1M HCl (2 mL) and stir for 1 hour to hydrolyze the acetal back to the aldehyde.
-
-
Workup: Neutralize with NaHCO₃, extract with DCM, and purify.
Visualization: Catalyst Selection Logic
The following diagram illustrates the decision matrix for selecting the appropriate workflow based on the coupling partner.
Caption: Decision tree for catalyst and workflow selection based on coupling partner sterics and nucleophilicity.
The Self-Validating System (Troubleshooting)
To ensure trustworthiness, every experiment should include these internal controls:
-
The "De-Halo" Check:
-
Cause: Hydrodehalogenation (Cl replaced by H). This occurs if the coupling is too slow and the Pd-Hydride species forms (often from solvent or base).
-
Fix: Switch to a more active catalyst (e.g., XPhos ) to speed up Transmetallation, or ensure strictly anhydrous conditions for Buchwald couplings.
-
The "Homocoupling" Flag:
References
-
Suzuki-Miyaura Coupling of Hindered Substrates
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates with Aryl and Heteroaryl Chlorides. Journal of the American Chemical Society.
-
-
Buchwald-Hartwig Amination User Guide
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews.
-
-
SPhos Ligand Efficacy
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
-
-
Aldehyde Compatibility in Coupling
-
Sherry, B. D., & Fürstner, A. (2008). The Promise and Challenge of Iron-Catalyzed Cross-Coupling. Accounts of Chemical Research.
-
Sources
Troubleshooting & Optimization
Improving yield in synthesis involving 3-Chloro-4-phenylbenzaldehyde
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting hub specifically for researchers and drug development professionals optimizing the synthesis of 3-Chloro-4-phenylbenzaldehyde .
This compound is a highly valuable biphenyl intermediate, frequently utilized in the development of complex active pharmaceutical ingredients (APIs), including highly potent Casein Kinase 2α (CK2α) inhibitors[1]. The standard synthetic route involves a Suzuki-Miyaura cross-coupling between 4-bromo-3-chlorobenzaldehyde and phenylboronic acid. However, the unique steric and electronic environment of the ortho-chloro-bromoarene system frequently leads to stalled reactions, poor yields, and catalyst degradation.
Below is an in-depth guide to diagnosing and resolving these synthetic bottlenecks.
Reaction Workflow & Bottleneck Analysis
To troubleshoot effectively, we must first isolate where the catalytic cycle is failing. The diagram below maps the Suzuki-Miyaura pathway, highlighting the specific phases where the ortho-chloro substituent and environmental factors disrupt the synthesis.
Suzuki-Miyaura catalytic cycle highlighting failure points in biphenyl synthesis.
Troubleshooting FAQs
Q1: Why is my overall yield consistently below 40%, with significant amounts of unreacted 4-bromo-3-chlorobenzaldehyde remaining?
Causality & Solution: The primary bottleneck is the oxidative addition step. In 4-bromo-3-chlorobenzaldehyde, the chlorine atom is ortho to the reactive C-Br bond. While the electron-withdrawing nature of chlorine theoretically activates the bond, its physical bulk creates severe steric hindrance. Standard, first-generation catalysts like
Q2: I am observing a large amount of biphenyl byproduct. How can I suppress this homocoupling? Causality & Solution: Biphenyl formation is the direct result of the homocoupling of phenylboronic acid. This side reaction is strictly dependent on the presence of molecular oxygen, which either oxidizes the Pd(0) species or directly facilitates the oxidative dimerization of the boronic acid. Actionable Protocol:
-
Rigorous Degassing: Sparge all solvents with ultra-pure Argon for at least 30 minutes prior to adding the catalyst.
-
Stoichiometric Control: Do not add a massive excess of phenylboronic acid upfront. Use a maximum of 1.1 to 1.2 equivalents to keep the steady-state concentration of the boronic acid low.
Q3: What is the optimal solvent and base system to ensure both solubility and high yield without degrading the aldehyde?
Causality & Solution: The transmetalation step requires a base to activate the boronic acid into a reactive boronate species. However, using strong bases (like NaOH) in highly aqueous media can lead to the protodeboronation of phenylboronic acid (yielding benzene) or trigger a Cannizzaro reaction, destroying your aldehyde moiety.
Actionable Protocol: Employ a biphasic solvent system of Toluene and Water (4:1 v/v) or 1,4-Dioxane and Water (10:1 v/v) paired with a mild inorganic base such as
Q4: How do I prevent the formation of "palladium black" during the reaction? Causality & Solution: The precipitation of palladium black (elemental Pd) indicates irreversible catalyst decomposition. This occurs when the rate of reductive elimination outpaces oxidative addition, leaving "naked" Pd(0) in solution, which rapidly aggregates. Actionable Protocol: Maintain a slight excess of ligand relative to palladium (e.g., a Pd:Ligand ratio of 1:2.2). Furthermore, operate at a strictly controlled internal temperature of 85 °C. Pushing the reaction to aggressive reflux (>100 °C) accelerates the thermal degradation of the active Pd-Ligand complex.
Quantitative System Comparison
To guide your optimization, the following table summarizes the expected performance of various catalytic systems when applied specifically to the ortho-chloro-bromoarene system.
| Catalyst Precursor | Ligand | Base | Solvent System | Expected Yield | Primary Issue Addressed |
| None (Tetrakis) | DME / | < 40% | Baseline (Fails due to steric hindrance) | ||
| dppf | Dioxane / | 55 - 65% | Moderate steric accommodation[3] | ||
| RuPhos | Toluene / | 75 - 85% | Overcomes ortho-substitution | ||
| SPhos | Toluene / | > 90% | Prevents palladacycle formation, maximizes yield[2] |
Optimized Experimental Protocol
This self-validating protocol utilizes the
Step 1: Reagent Preparation & Degassing
-
In a Schlenk flask, combine Toluene (40 mL) and Deionized Water (10 mL).
-
Sparge the biphasic mixture with Argon for 30 minutes. Self-Validation Check: The absence of dissolved oxygen will prevent the solution from turning black upon catalyst addition.
Step 2: Reaction Assembly
-
To a dry, Argon-flushed round-bottom flask, add 4-bromo-3-chlorobenzaldehyde (10.0 mmol, 1.0 eq) and phenylboronic acid (11.0 mmol, 1.1 eq).
-
Add anhydrous
(20.0 mmol, 2.0 eq). -
Transfer the degassed Toluene/Water mixture into the flask via cannula.
-
Add
(0.1 mmol, 1.0 mol% Pd) and SPhos (0.22 mmol, 2.2 mol%).
Step 3: Thermal Execution & Monitoring
-
Heat the biphasic mixture to an internal temperature of 85 °C under vigorous stirring (800+ RPM to maximize interfacial surface area).
-
Monitor via TLC (Hexanes:Ethyl Acetate 9:1). Self-Validation Check: The starting material spot (
) should be fully consumed within 4 to 6 hours, replaced by a single product spot ( ).
Step 4: Quench & Purification
-
Cool the reaction to room temperature. Dilute with Ethyl Acetate (50 mL) and separate the phases.
-
Wash the organic layer with brine, dry over anhydrous
, and concentrate in vacuo. -
Purify the crude residue via flash column chromatography (Silica gel, Hexanes to 5% EtOAc in Hexanes) to isolate the pure 3-Chloro-4-phenylbenzaldehyde as a crystalline solid.
References
-
Title: Exploiting the Cryptic αD Pocket of Casein Kinase 2α (CK2α) to Deliver Highly Potent and Selective Type 1 Inhibitors Source: National Institutes of Health (NIH) / PMC URL: [Link]
- Title: Inhibitors of glycogen synthase 1 (gys1) and methods of use thereof (Patent WO2022198196A1)
-
Title: Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: National Institutes of Health (NIH) / PMC URL: [Link]
Sources
- 1. Exploiting the Cryptic αD Pocket of Casein Kinase 2α (CK2α) to Deliver Highly Potent and Selective Type 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2022198196A1 - Inhibitors of glycogen synthase 1 (gys1) and methods of use thereof - Google Patents [patents.google.com]
Technical Support Center: Purification and Troubleshooting of 3-Chloro-4-phenylbenzaldehyde
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers utilizing 3-Chloro-4-phenylbenzaldehyde as a critical intermediate in drug discovery—most notably in the synthesis of Casein Kinase 2α (CK2α) inhibitors via reductive amination[1].
Due to its bulky, highly hydrophobic biphenyl architecture, standard aldehyde purification techniques often fail or result in severe yield losses[2]. This guide provides field-proven, mechanistically grounded troubleshooting strategies and protocols to ensure high-purity isolation of this compound.
Part 1: Troubleshooting FAQs & Impurity Triage
Q1: What are the primary impurities in crude 3-Chloro-4-phenylbenzaldehyde, and how do I selectively target them? A: Crude mixtures typically contain three classes of impurities:
-
Over-oxidation products (e.g., 3-chloro-4-phenylbenzoic acid).
-
Unreacted starting materials (e.g., non-aldehyde biphenyl organics).
-
Trace transition metals (if synthesized via palladium-catalyzed Suzuki coupling). To resolve these, you must exploit the unique chemical reactivity of the aldehyde group. Carboxylic acids can be removed via a mild basic wash[3], while non-aldehyde organics are bypassed by converting the aldehyde into a transient, water-soluble bisulfite adduct[3].
Q2: I attempted a sodium bisulfite wash, but my mixture formed an unmanageable paste instead of separating into two liquid layers. What went wrong?
A: This is a direct consequence of the molecule's hydrophobicity. Unlike simple benzaldehyde, the biphenyl system of 3-chloro-4-phenylbenzaldehyde reduces its aqueous solubility to near zero[2]. When it reacts with aqueous sodium bisulfite (
Q3: How do I regenerate the free aldehyde from the bisulfite adduct without causing degradation?
A: Regeneration requires shifting the equilibrium back to the free aldehyde. Using strong aqueous bases (like
Part 2: Logical Workflows & Visualizations
Logical triage pathways for resolving common impurities in crude aldehyde mixtures.
Workflow for the selective isolation and regeneration of hydrophobic benzaldehydes.
Part 3: Quantitative Data & Method Selection
Selecting the correct regeneration method is critical to maximizing your yield and preventing the degradation of the biphenyl architecture.
Table 1: Quantitative Comparison of Aldehyde Regeneration Conditions
| Regeneration Method | Reagents | Temp (°C) | Typical Yield | Risk of Side Reactions | Best Application |
| Mild Aqueous Base | 10% | 20–80°C | 80–90% | Low (Avoids Cannizzaro) | Standard purification of hydrophobic aldehydes. |
| Strong Aqueous Base | 1M | 20°C | < 60% | High (Cannizzaro Reaction) | Not recommended for benzaldehydes. |
| Non-Aqueous Silylation | TMS-Cl in MeCN | 40–60°C | 95–100% | Very Low | pH-sensitive targets or strict anhydrous requirements[4]. |
Part 4: Step-by-Step Experimental Methodologies
Protocol A: Bisulfite Crystallization (Optimized for Hydrophobic Aldehydes)
Causality Note: We use ethanol as a phase-transfer bridge. Without it, the hydrophobic biphenyl rings will aggregate, trapping impurities and preventing the aqueous bisulfite from accessing the carbonyl carbon.
-
Dissolution: Dissolve the crude 3-chloro-4-phenylbenzaldehyde in a minimal amount of toluene or ethyl acetate.
-
Adduct Formation: In a separate flask, prepare a fresh 35% aqueous solution of sodium bisulfite (
). Add this to the organic mixture. -
Phase Bridging: Add ethanol dropwise (approx. 20% of total volume) while stirring vigorously.
-
Crystallization: Stir at room temperature for 2–4 hours. Self-validation: The reaction is complete when a thick, white crystalline precipitate (
-hydroxysulfonate adduct) dominates the flask[2]. -
Isolation: Isolate the solid adduct via vacuum filtration. Wash the filter cake thoroughly with cold diethyl ether. Self-validation: The ether wash removes all non-aldehyde organic impurities; the filtrate should run clear.
Protocol B: Non-Aqueous Regeneration using TMS-Cl
Causality Note: TMS-Cl attacks the sulfonate oxygen, forming a silyl ester intermediate. The reaction is driven to 100% completion by the irreversible precipitation of NaCl and the formation of volatile hexamethyldisiloxane[4].
-
Suspension: Suspend the dry bisulfite adduct (from Protocol A) in anhydrous acetonitrile (
) under a nitrogen atmosphere. -
Silylation: Add 1.5 molar equivalents of Chlorotrimethylsilane (TMS-Cl) via syringe[4].
-
Cleavage: Heat the mixture to 50°C for 1.5 hours. Self-validation: The bulky adduct crystals will gradually be replaced by a fine, granular precipitate of sodium chloride (
). -
Isolation: Cool to room temperature and filter off the
salts. -
Concentration: Concentrate the filtrate under reduced pressure. The volatile hexamethyldisiloxane byproduct will evaporate, leaving behind highly pure 3-chloro-4-phenylbenzaldehyde.
References
-
Kjell, D. P., Slattery, B. J., Semo, M. J. "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts." Journal of Organic Chemistry, 1999, 64, 5722-5724. URL: [Link]
- Muraoka, M., et al. "Purification process for 3-phenoxybenzaldehyde." US Patent 4162269A, 1979.
-
Wells, G., et al. "Exploiting the Cryptic αD Pocket of Casein Kinase 2α (CK2α) to Deliver Highly Potent and Selective Type 1 Inhibitors." National Institutes of Health (PMC), 2021. URL: [Link]
-
Sciencemadness Discussion Board. "Regeneration of benzaldehyde from bisulfite adduct." Sciencemadness.org, 2018. URL: [Link]
Sources
- 1. Exploiting the Cryptic αD Pocket of Casein Kinase 2α (CK2α) to Deliver Highly Potent and Selective Type 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US4162269A - Purification process for 3-phenoxybenzaldehyde - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. organic-chemistry.org [organic-chemistry.org]
Technical Support Center: Optimizing Knoevenagel Condensations for 3-Chloro-4-phenylbenzaldehyde
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in carbon-carbon bond-forming reactions. 3-Chloro-4-phenylbenzaldehyde (CAS 57592-44-6)[1] is a critical biphenyl building block, but it presents unique steric and electronic challenges during condensation reactions.
This guide abandons generic advice in favor of mechanistic causality and field-proven, self-validating protocols to ensure your syntheses are robust, reproducible, and scalable.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: My condensation with 3-Chloro-4-phenylbenzaldehyde and malononitrile stalls at 50-60% conversion under standard basic conditions. Why is this happening, and how do I push it to completion? The Causality: The Knoevenagel condensation is a highly reversible, equilibrium-driven thermodynamic process[2]. While the initial nucleophilic attack of the carbanion onto the aldehyde is rapid, theoretical free-energy profiling reveals that the rate-determining step (RDS) is the elimination of the hydroxide (or amine) leaving group from the anionic intermediate[3]. The bulky ortho-chloro biphenyl system of 3-chloro-4-phenylbenzaldehyde creates severe steric congestion in this transition state. If the water byproduct is not actively removed from the system, the equilibrium shifts backward, stalling the reaction. The Solution: You must transition from a closed batch reactor to an open, water-scavenging system. Utilizing a Dean-Stark apparatus with a ternary azeotrope (e.g., toluene/water) physically removes the byproduct, exploiting Le Chatelier's principle to drive the reaction to >95% conversion.
Q2: We are trying to eliminate toxic solvents like pyridine and toluene from our workflows. Can this hindered substrate react efficiently under "green" conditions?
The Causality: Yes. Traditional methods rely on bulk solvation to stabilize intermediates, but this is not strictly necessary if the activation energy can be lowered via alternative catalytic pathways. By utilizing volatile ammonium salts like ammonium bicarbonate (
Q3: How does the choice of my active methylene dictate the required catalyst?
The Causality: Reaction success is fundamentally tied to the
Part 2: Quantitative Data & Catalyst Comparison
To aid in experimental design, the following table synthesizes optimized parameters for the condensation of 3-chloro-4-phenylbenzaldehyde with malononitrile across different catalytic paradigms.
| Methodology | Catalyst System | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Mechanistic Advantage |
| Traditional Azeotropic | Piperidine / Glacial AcOH | Toluene | 110 (Reflux) | 4.0 | 88 - 94 | Continuous water removal permanently shifts equilibrium. |
| Green / Solvent-Free [4] | Ammonium Bicarbonate | None (Melt) | 90 | 2.5 | 85 - 91 | Iminium activation; eliminates hazardous waste streams. |
| Aqueous Ionic Liquid [5] | [Bmim][OAc] (20 mol%) | Water | 25 (RT) | 1.5 | 75 - 82 | Mild conditions; acetate anion acts as a strong H-bond acceptor. |
Part 3: Validated Experimental Protocols
The following protocols are designed as self-validating systems . They incorporate physical phase changes or volumetric readouts that serve as intrinsic indicators of reaction progress, eliminating the need for constant TLC/HPLC sampling.
Protocol A: Traditional Azeotropic Condensation (Dean-Stark)
Best for scale-up and highly hindered active methylenes.
-
Charge the Reactor: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-chloro-4-phenylbenzaldehyde (10.0 mmol, 2.16 g), malononitrile (11.0 mmol, 0.73 g), and toluene (40 mL).
-
Catalyst Addition: Add piperidine (1.0 mmol, 99 µL) and glacial acetic acid (1.0 mmol, 57 µL). Note: The combination of piperidine and acetic acid forms piperidinium acetate, which acts as a bifunctional catalyst, simultaneously activating the aldehyde and deprotonating the methylene.
-
Azeotropic Reflux: Attach a Dean-Stark trap filled with toluene and a reflux condenser. Heat the mixture to 110°C.
-
Self-Validating Endpoint: The theoretical yield of water for a 10 mmol reaction is 180 µL. The reaction is empirically complete when exactly this volume of water coalesces at the bottom of the Dean-Stark trap (typically 3-4 hours).
-
Workup: Cool to room temperature, wash the organic layer with saturated aqueous
(2 x 20 mL) and brine (20 mL), dry over anhydrous , and concentrate under reduced pressure to yield the crude benzylidene derivative.
Protocol B: Solvent-Free Green Condensation
Best for rapid library synthesis and environmentally conscious workflows.
-
Homogenization: In a mortar, thoroughly grind 3-chloro-4-phenylbenzaldehyde (5.0 mmol, 1.08 g), malononitrile (5.5 mmol, 0.36 g), and ammonium bicarbonate (1.0 mmol, 79 mg) until a uniform powder is achieved[4].
-
Thermal Activation: Transfer the powder to a 25 mL flask and heat to 90°C under open-air conditions (to allow
, , and to escape). -
Self-Validating Endpoint: Monitor the physical state of the reaction. The mixture will initially melt into a stirrable paste due to melting point depression as the intermediate forms. Within 2-3 hours, the mixture will abruptly re-solidify into a dry powder. This phase change occurs because the final conjugated benzylidene product has a significantly higher melting point than the starting materials, serving as a visual indicator of >90% conversion.
-
Workup: Cool the solid mass, triturate with cold ethanol/water (1:1, 15 mL), filter via a Büchner funnel, and dry under a vacuum to obtain the pure product.
Part 4: Pathway Visualization
Understanding the catalytic cycle is crucial for troubleshooting. The diagram below illustrates the iminium-mediated pathway, highlighting the critical rate-determining elimination step[3].
Mechanistic pathway of the amine-catalyzed Knoevenagel condensation highlighting key intermediates.
References
- Kuujia. "57592-44-6 (3-Chloro-4-phenylbenzaldehyde)." Chem960.
- Dalessandro, E. V., et al. "Mechanism and free energy profile of base-catalyzed Knoevenagel condensation reaction." RSC Advances, 2016.
- "The green Knoevenagel condensation: solvent-free condensation of benzaldehydes." Taylor & Francis, 2017.
- "Greener Alternative in Organic Synthesis: Aqueous Knoevenagel Condensation Reaction Catalysed by [Bmim][OAc]." Asian Journal of Green Chemistry, 2025.
- "Knoevenagel Condensation." Thermo Fisher Scientific.
Sources
- 1. chem960.com [chem960.com]
- 2. Knoevenagel Condensation | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Mechanism and free energy profile of base-catalyzed Knoevenagel condensation reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. ajgreenchem.com [ajgreenchem.com]
Preventing oxidation of 3-Chloro-4-phenylbenzaldehyde during storage
Technical Support Center: 3-Chloro-4-phenylbenzaldehyde
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical and practical information for the proper storage and handling of 3-Chloro-4-phenylbenzaldehyde to prevent its oxidative degradation. This document is intended to serve as a comprehensive resource, addressing common issues encountered in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What causes the degradation of 3-Chloro-4-phenylbenzaldehyde during storage?
A1: The primary cause of degradation for 3-Chloro-4-phenylbenzaldehyde, like other benzaldehyde derivatives, is autoxidation.[1] This is a spontaneous reaction with atmospheric oxygen that converts the aldehyde to the corresponding carboxylic acid, in this case, 3-chloro-4-phenylbenzoic acid.[1][2] This process is a free-radical chain reaction that can be initiated by exposure to light and heat.[1][3]
Q2: How can I tell if my 3-Chloro-4-phenylbenzaldehyde has oxidized?
A2: Visual inspection can often reveal oxidation. The appearance of a white crystalline solid, which is the less soluble 3-chloro-4-phenylbenzoic acid, within the liquid or solid aldehyde is a strong indicator of degradation.[1] The compound itself might also develop a yellowish tint upon prolonged exposure to air.[1] However, it's important to note that a significant amount of the carboxylic acid can be dissolved in the aldehyde before any crystals become visible.[1]
Q3: What are the consequences of using oxidized 3-Chloro-4-phenylbenzaldehyde in my experiments?
A3: Using oxidized material can have significant negative impacts on your research. The presence of the carboxylic acid impurity can poison catalysts, lead to lower conversion rates, and generate unintended side products, compromising the accuracy and reproducibility of your results.
Q4: Is it possible to purify 3-Chloro-4-phenylbenzaldehyde that has already oxidized?
A4: Yes, it is possible to remove the 3-chloro-4-phenylbenzoic acid impurity. A common laboratory procedure involves washing a solution of the aldehyde with a mild basic solution, such as aqueous sodium carbonate, to convert the acidic impurity into its water-soluble salt.[4] After separation, the aldehyde can be recovered from the organic phase, dried, and further purified by distillation or recrystallization.
Troubleshooting Guide
This section addresses specific issues that may arise during the storage and handling of 3-Chloro-4-phenylbenzaldehyde.
Issue 1: Rapid Discoloration or Crystal Formation in a Newly Opened Bottle
-
Potential Cause: This indicates a breach in the container's seal during prior storage or shipping, leading to prolonged exposure to air. It could also suggest that the initial quality of the material was suboptimal.
-
Recommended Action:
-
Quantify the Impurity: Before use, it is crucial to determine the extent of oxidation. This can be achieved using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[5][6]
-
Purification: If the level of oxidation is significant, purification is recommended. Refer to the detailed purification protocol in this guide.
-
Review Storage of New Bottles: Ensure that all new and unopened bottles are stored according to the best practices outlined below to prevent future occurrences.
-
Issue 2: Inconsistent Results in Aldehyde-Based Reactions
-
Potential Cause: If you are experiencing variable yields or unexpected byproducts, the culprit may be varying levels of the carboxylic acid impurity in your starting material from batch to batch or even from the same bottle over time.
-
Recommended Action:
-
Implement Routine Quality Control (QC): Before using 3-Chloro-4-phenylbenzaldehyde in a sensitive reaction, perform a quick analytical check (e.g., TLC, NMR, or a simple acid-base titration) to confirm its purity.
-
Purify Before Use: For highly sensitive applications, it is best practice to purify the aldehyde immediately before use, even if it appears visually clean.
-
Standardize Handling: Ensure that every time the bottle is opened, it is immediately purged with an inert gas before resealing to minimize exposure to oxygen.
-
Visualizing the Problem: The Autoxidation Pathway
The following diagram illustrates the free-radical chain mechanism responsible for the autoxidation of benzaldehydes.
Caption: Simplified mechanism of benzaldehyde autoxidation.
Best Practices for Storage and Handling
Adherence to proper storage and handling protocols is the most effective way to prevent the oxidation of 3-Chloro-4-phenylbenzaldehyde.
| Parameter | Recommendation | Rationale |
| Atmosphere | Store under an inert atmosphere (Nitrogen or Argon).[1][7][8] | To displace oxygen, a key reactant in the autoxidation process.[9][10][11] |
| Container | Use amber glass bottles with airtight, PTFE-lined caps.[12][13] | To protect the light-sensitive compound from UV radiation which can initiate oxidation and to prevent air ingress.[1][3][13] |
| Temperature | Store in a cool, dry, and well-ventilated area, ideally between 2°C and 8°C.[8][14] | Lower temperatures slow down the rate of chemical reactions, including oxidation.[3] |
| Handling | When dispensing, work quickly and in a well-ventilated area or under a fume hood.[14][15] Immediately after, flush the headspace of the container with an inert gas before sealing. | To minimize the duration of exposure to atmospheric oxygen and moisture. |
| Additives | For long-term storage, the addition of a radical inhibitor like Butylated Hydroxytoluene (BHT) or hydroquinone can be considered.[3][4] | These compounds interrupt the free-radical chain reaction of autoxidation.[16] |
Experimental Protocols
Protocol 1: Purification of Oxidized 3-Chloro-4-phenylbenzaldehyde
This protocol describes a standard procedure to remove the 3-chloro-4-phenylbenzoic acid impurity.
Materials:
-
Oxidized 3-Chloro-4-phenylbenzaldehyde
-
Diethyl ether (or another suitable immiscible organic solvent)
-
10% aqueous sodium carbonate (Na₂CO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel, Erlenmeyer flasks, rotary evaporator
Procedure:
-
Dissolution: Dissolve the impure aldehyde in approximately 3-4 volumes of diethyl ether.
-
Washing: Transfer the solution to a separatory funnel and add an equal volume of 10% aqueous sodium carbonate solution. Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure buildup. This step converts the acidic impurity into its water-soluble sodium salt.
-
Separation: Allow the layers to separate completely. Drain and discard the lower aqueous layer.
-
Repeat Washing: Repeat the washing step with the sodium carbonate solution one more time, followed by a wash with an equal volume of brine to remove any residual dissolved water and sodium carbonate.
-
Drying: Transfer the organic layer to a clean Erlenmeyer flask and add a suitable amount of anhydrous magnesium sulfate. Swirl the flask and let it stand for 15-20 minutes to dry the solution.
-
Solvent Removal: Filter the solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the diethyl ether.
-
Final Product: The remaining residue is the purified 3-Chloro-4-phenylbenzaldehyde. Confirm its purity using an appropriate analytical method before use.
Protocol 2: Quality Control and Detection of Oxidation
This section outlines common analytical methods for detecting and quantifying the 3-chloro-4-phenylbenzoic acid impurity.
A. High-Performance Liquid Chromatography (HPLC)
HPLC is a highly effective method for separating and quantifying the aldehyde and its carboxylic acid impurity.
-
Column: A reversed-phase C18 column is typically suitable.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an acidic aqueous buffer (e.g., water with 0.1% formic or phosphoric acid) is commonly used.[17][18] The gradient or isocratic conditions would need to be optimized for baseline separation.
-
Detection: UV detection is appropriate, as both the aldehyde and the carboxylic acid contain a chromophore. Select a wavelength where both compounds have reasonable absorbance (e.g., around 254 nm).
-
Quantification: Create a calibration curve using standards of known concentrations for both 3-Chloro-4-phenylbenzaldehyde and 3-chloro-4-phenylbenzoic acid to accurately determine the percentage of impurity.
B. Gas Chromatography (GC)
GC can also be used, though derivatization of the carboxylic acid may be necessary to improve its volatility.
-
Derivatization: The carboxylic acid can be converted to a more volatile ester (e.g., a methyl ester using diazomethane or trimethylsilyldiazomethane) prior to injection.
-
Column: A non-polar or medium-polarity column (e.g., DB-5 or HP-5) is generally suitable.
-
Detection: A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used. MS provides the added benefit of mass confirmation of the peaks.
C. Qualitative Chemical Tests
For a quick, non-quantitative check, simple chemical tests can be employed to differentiate between aldehydes and carboxylic acids.
-
Tollens' Test (Silver Mirror Test): Aldehydes will give a positive test (formation of a silver mirror), while carboxylic acids will not.[19][20] This confirms the presence of the aldehyde but does not quantify the acid impurity.
-
Sodium Bicarbonate Test: Adding a small amount of the sample to a saturated sodium bicarbonate solution will result in effervescence (CO₂ gas) if a significant amount of the carboxylic acid is present. The aldehyde will not react.
Logical Troubleshooting Workflow
This diagram outlines a logical approach to troubleshooting issues related to the stability of 3-Chloro-4-phenylbenzaldehyde.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. what is auto oxidation give mechanism of oxidation of benzaldehyde | Filo [askfilo.com]
- 3. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. static.prd.echannel.linde.com [static.prd.echannel.linde.com]
- 10. Inert Atmosphere - Zamann Pharma Support GmbH [zamann-pharma.com]
- 11. researchgate.net [researchgate.net]
- 12. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]
- 13. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 14. consolidated-chemical.com [consolidated-chemical.com]
- 15. fishersci.com [fishersci.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. bibrepo.uca.es [bibrepo.uca.es]
- 19. Aldehydes and Ketones Tests: Simple Guide for Students [vedantu.com]
- 20. byjus.com [byjus.com]
Solvent effects on the reaction rate of 3-Chloro-4-phenylbenzaldehyde
Technical Support Center: Reaction Kinetics & Solvent Optimization for 3-Chloro-4-phenylbenzaldehyde
Diagnostic Overview
3-Chloro-4-phenylbenzaldehyde is a critical biphenyl building block, prominently utilized in the synthesis of highly potent Casein Kinase 2α (CK2α) inhibitors and other targeted therapeutics[1]. The presence of the ortho-chloro and para-phenyl substituents creates a unique stereoelectronic environment around the formyl group. While the inductive effect of the chlorine atom electronically activates the carbonyl, its steric bulk severely hinders the trajectory of incoming nucleophiles. Consequently, reaction kinetics—particularly in imine formation, reductive amination, and Knoevenagel condensations—are profoundly dictated by solvent choice.
This guide provides field-proven troubleshooting strategies to optimize solvent environments, ensuring high-yielding, chemoselective transformations.
Troubleshooting Guide: Reductive Amination Workflows
Symptom: Low yield of the target secondary amine; accumulation of unreacted aldehyde or unexpected side products. Root Cause Analysis: Reductive amination requires the formation of a transient iminium intermediate before reduction can occur. In polar protic solvents like methanol (MeOH), the solvent accelerates initial nucleophilic attack via hydrogen-bonding stabilization of the carbonyl oxygen. However, MeOH also acts as a competing nucleophile. Because 3-chloro-4-phenylbenzaldehyde is sterically hindered, the rate of imine formation is depressed, allowing MeOH to attack the activated carbonyl, converting the starting material into a dimethyl acetal dead-end intermediate. Resolution & Causality: Shift the reaction medium to a moderately polar aprotic solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF). THF has been shown to provide superior reaction rates and conversions for imine reductions compared to non-polar solvents like toluene[2]. When using DCE, pair it with sodium triacetoxyborohydride (NaBH(OAc)₃). This reducing agent is essentially unreactive toward the free aldehyde in aprotic media; it waits until the iminium ion forms, ensuring a self-regulating, chemoselective reduction without the risk of acetal formation.
Troubleshooting Guide: Knoevenagel Condensation Kinetics
Symptom: Sluggish reaction rates and incomplete conversion when reacting 3-chloro-4-phenylbenzaldehyde with active methylene compounds (e.g., malononitrile or ethyl cyanoacetate).
Root Cause Analysis: The rate-determining step in these base-catalyzed condensations is typically the formation of the iminium ion or the subsequent nucleophilic attack by the enolate[3]. While high-dielectric solvents like MeOH (
Quantitative Data: Solvent Effect Matrix
The following table summarizes the thermodynamic and kinetic impacts of various solvents on 3-chloro-4-phenylbenzaldehyde functionalization:
| Solvent | Dielectric Constant ( | Reductive Amination Suitability | Knoevenagel Reaction Rate | Primary Mechanistic Liability |
| Methanol (MeOH) | 32.7 | Moderate | Slow | Dimethyl acetal formation; over-solvation of nucleophiles |
| Ethanol (EtOH) | 24.5 | Moderate | Fast | Transesterification (if ester nucleophiles are present) |
| Tetrahydrofuran (THF) | 7.5 | Excellent | Moderate | Slower initial imine formation (may require Lewis acid) |
| 1,2-Dichloroethane (DCE) | 10.4 | Excellent | N/A | Halogenated waste disposal; potential alkylation at high temps |
| Toluene | 2.4 | Poor | Moderate | Poor solubility for polar intermediates; requires Dean-Stark trap |
Self-Validating Protocol: Chemoselective Reductive Amination
To prevent the common pitfalls associated with this specific biphenyl aldehyde, utilize the following self-validating workflow.
Reagents: 3-Chloro-4-phenylbenzaldehyde (1.0 eq), Primary Amine (1.1 eq), NaBH(OAc)₃ (1.5 eq), DCE (0.2 M).
Step-by-Step Methodology:
-
Dissolution & Pre-Activation: Dissolve 3-chloro-4-phenylbenzaldehyde and the primary amine in anhydrous DCE at room temperature. Stir for 2 hours. Do not add the reducing agent yet.
-
In-Process Control (IPC) 1 - Imine Validation: Pull a 10 µL aliquot, dilute in LCMS-grade acetonitrile, and analyze.
-
Validation Check: You must observe the
mass of the imine. If the unreacted aldehyde peak persists, add 1.0 eq of Titanium(IV) isopropoxide ( ) to force water elimination, and stir for an additional 1 hour.
-
-
Reduction: Once IPC 1 confirms >90% imine formation, cool the vessel to 0 °C. Add NaBH(OAc)₃ portion-wise over 15 minutes.
-
Causality: Cooling mitigates the exothermic hydride transfer, preventing over-reduction or cleavage of the sensitive carbon-chlorine bond.
-
-
IPC 2 - Reaction Completion: Stir for 4 hours, allowing the reaction to warm to room temperature. Run LCMS.
-
Validation Check: The imine mass must disappear, replaced by the
of the secondary amine.
-
-
Quench & Workup: Quench with saturated aqueous
to neutralize borate salts. Extract with dichloromethane, dry over , and concentrate.
Mechanistic Workflow Diagram
Caption: Diagnostic workflow mapping solvent selection to kinetic outcomes for 3-Chloro-4-phenylbenzaldehyde.
Frequently Asked Questions (FAQs)
Q: Can I use water as a green solvent for Knoevenagel condensations with this substrate? A: While water can accelerate certain Knoevenagel condensations via hydrophobic packing effects, 3-chloro-4-phenylbenzaldehyde is highly lipophilic (predicted XLogP ~4.1)[5]. It will rapidly precipitate out of aqueous solutions, leading to severe mass transfer limitations. Use ethanol to maintain phase homogeneity while preserving favorable kinetics.
Q: How does the ortho-chloro substitution specifically affect the electrophilicity of the carbonyl? A: The inductive electron-withdrawing effect of the chlorine atom technically increases the partial positive charge on the formyl carbon. However, its ortho position introduces significant steric hindrance (the "ortho effect"). In practice, this steric blockade often overrides the electronic activation, making the attack of bulky nucleophiles the rate-limiting step.
Q: Why did my reductive amination stall at 50% conversion in methanol, even with excess amine? A: Methanol's high hydrogen-bond donating capacity drives the competing formation of the dimethyl acetal. Because 3-chloro-4-phenylbenzaldehyde is sterically hindered, the rate of imine formation is artificially depressed, allowing the acetal pathway to compete effectively and sequester your starting material. Switching to DCE eliminates this pathway entirely.
References
-
Exploiting the Cryptic αD Pocket of Casein Kinase 2α (CK2α) to Deliver Highly Potent and Selective Type 1 Inhibitors. ACS Publications. URL:[Link]
-
Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B. URL:[Link]
-
Process Intensification of Continuous-Flow Imine Hydrogenation in Catalyst-Coated Tube Reactors. SciSpace. URL:[Link]
-
3-chloro-4-phenylbenzaldehyde (C13H9ClO) Properties. PubChemLite. URL:[Link]
Sources
Handling moisture sensitivity when using 3-Chloro-4-phenylbenzaldehyde
Ticket Subject: Handling Moisture Sensitivity & Stability Protocols Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Status: Open[1]
Executive Summary: The "Moisture" Misconception
Welcome to the Technical Support Hub. If you are inquiring about 3-Chloro-4-phenylbenzaldehyde (often used as a scaffold in Suzuki-Miyaura cross-couplings or liquid crystal synthesis), it is critical to clarify the nature of its "moisture sensitivity."
Unlike acid chlorides or isocyanates, this aldehyde does not violently decompose upon contact with water. However, moisture acts as a catalyst for autoxidation and a poison for downstream transition-metal catalysts .[1]
The Scientific Reality:
-
Autoxidation: In the presence of atmospheric oxygen and trace moisture, the formyl group (-CHO) oxidizes to the carboxylic acid (3-chloro-4-phenylbenzoic acid).[1] This is a radical chain mechanism accelerated by light and water.
-
Hydration Equilibrium: While the equilibrium favors the carbonyl, trace hydrates (gem-diols) can disrupt stoichiometry in sensitive organometallic reactions.[1]
Storage & Handling Protocols (The "Before" Phase)
To maintain >98% purity, you must treat this compound as air-sensitive and hygroscopic regarding surface adsorption.
Protocol A: The Gold Standard Storage
| Parameter | Recommendation | Scientific Rationale |
| Atmosphere | Nitrogen or Argon (Blanketed) | Displaces O₂; prevents radical initiation.[1] |
| Temperature | 2°C to 8°C (Refrigerated) | Slows kinetic rate of autoxidation.[1] |
| Container | Amber Glass with Teflon-lined cap | Amber glass blocks UV light (radical initiator).[1] Teflon prevents leaching/sealing failure. |
| Desiccant | Store bottle inside a secondary jar with Drierite/Silica | Prevents condensation on the bottle surface upon removal from the fridge.[1] |
Protocol B: Anhydrous Reaction Setup
Use this workflow when preparing for Grignard additions or Palladium-catalyzed couplings.
-
Equilibration: Remove the reagent bottle from the refrigerator and allow it to warm to room temperature before opening .
-
Why? Opening a cold bottle introduces condensation from the humid lab air directly into the reagent.
-
-
Inert Transfer: If the compound is a solid (typical for biphenyl aldehydes), weigh it quickly in air and immediately transfer to a pre-dried Schlenk flask, then evacuate/backfill with N₂ (
).[1] -
Solvent Choice: Use anhydrous solvents (THF, Toluene) dried over molecular sieves (3Å or 4Å).[1]
Troubleshooting & Rescue Operations (The "Fix" Phase)
Visual Diagnosis: Is my reagent degraded?
-
Symptom: The solid has turned from off-white/pale yellow to a crusty white solid, or the melting point has broadened significantly.[1]
-
Diagnosis: Conversion to 3-chloro-4-phenylbenzoic acid . The acid has a higher melting point and different solubility profile than the aldehyde.
Rescue Protocol: Purification of Oxidized Material
Do not discard the batch. The acid impurity can be removed chemically.[2]
Step-by-Step "Base Wash" Method:
-
Dissolve: Dissolve the impure aldehyde in a non-polar solvent (e.g., Diethyl Ether or Ethyl Acetate).[1]
-
Wash: Extract the organic layer with 10% aqueous Sodium Carbonate (Na₂CO₃) (
).-
Mechanism: The base deprotonates the benzoic acid impurity (
), converting it to the water-soluble sodium benzoate salt. The aldehyde remains in the organic layer.
-
-
Dry: Wash the organic layer with brine, dry over Anhydrous MgSO₄, and filter.[1]
-
Concentrate: Remove solvent under reduced pressure.
-
Recrystallize: (Optional) Recrystallize from Ethanol/Water or Hexane/Ethyl Acetate if ultra-high purity is required.
Visualizing the Chemistry
Diagram 1: The Degradation Pathway
This diagram illustrates why moisture and air must be excluded simultaneously.[1]
Caption: Autoxidation mechanism where moisture acts as a promoter, converting the aldehyde to the unwanted carboxylic acid.[1]
Diagram 2: Troubleshooting Logic Tree
Follow this decision matrix before starting your reaction.
Caption: Decision matrix for assessing reagent quality via visual inspection and NMR analysis.
Frequently Asked Questions (FAQs)
Q1: I am performing a Suzuki coupling. Why did my reaction turn black and yield <10%? A: This is likely Catalyst Poisoning . If your aldehyde contained significant moisture, it may have hydrolyzed your boronic acid partner or deactivated the Palladium catalyst.
-
Fix: Ensure your 3-Chloro-4-phenylbenzaldehyde is dried under vacuum for 2 hours prior to use, or use the "Base Wash" protocol to remove acidic impurities that might interfere with the basic conditions of the Suzuki coupling.[1]
Q2: Can I dry this compound in an oven? A: No. Aldehydes are volatile and thermally sensitive.[1] Heating in an oven (e.g., >60°C) in air will rapidly accelerate oxidation to the acid.
-
Fix: Dry in a vacuum desiccator at room temperature over
or Silica Gel.
Q3: The SDS says "Air Sensitive."[3] Do I need a glovebox? A: A glovebox is ideal but not strictly necessary.[1] Standard Schlenk line techniques (evacuate/backfill cycles) are sufficient. The critical step is minimizing the time the bottle is open to the atmosphere.
References & Authority
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for purification of benzaldehyde derivatives via bisulfite adducts or base washing).
-
Source:
-
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 78619, 3-Chloro-4-methoxybenzaldehyde (Structural Analog for reactivity profile).
-
Source:
-
-
Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents (Technical Bulletin AL-134).
-
Source:
-
-
McMurry, J. (2015).[1] Organic Chemistry (9th ed.).[1] Cengage Learning. (Mechanism of aldehyde autoxidation).[4]
Sources
Technical Support Center: Scale-Up Troubleshooting for 3-Chloro-4-phenylbenzaldehyde Synthesis
Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers and drug development professionals scaling up the synthesis of 3-chloro-4-phenylbenzaldehyde .
The synthesis of this biphenyl system is a critical step in the development of various pharmaceutical intermediates, including potent kinase inhibitors[1]. The standard industrial route utilizes a Suzuki-Miyaura cross-coupling between 4-bromo-3-chlorobenzaldehyde and phenylboronic acid. While both halogen sites on bromochlorobenzaldehydes can be reactive under palladium catalysis, controlling the reaction conditions allows for selective coupling at the bromine atom[2]. This guide provides field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure high-yield, high-purity scale-up.
Mechanistic Overview & Chemoselectivity
The primary challenge in this synthesis is chemoselectivity . The starting material possesses two potential sites for oxidative addition by the Palladium(0) catalyst: the C-Br bond and the C-Cl bond.
Because the C-Br bond has a lower bond dissociation energy (~81 kcal/mol) compared to the C-Cl bond (~96 kcal/mol), oxidative addition at the 4-position is kinetically favored. However, at elevated temperatures or in the presence of excess phenylboronic acid, the C-Cl bond becomes susceptible to cross-coupling, leading to the formation of the critical impurity 3,4-diphenylbenzaldehyde .
Chemoselectivity logic tree for the Suzuki coupling of 4-bromo-3-chlorobenzaldehyde.
Self-Validating Scale-Up Protocol
To guarantee reproducibility on a multi-kilogram scale, the following protocol integrates built-in validation checks. Do not proceed to the next step unless the validation criteria are met.
Step 1: Reagent Charging & Degassing
-
Action: Charge 4-bromo-3-chlorobenzaldehyde (1.00 eq) and phenylboronic acid (1.03 eq) into the reactor. Add Toluene (10 volumes) and 2M aqueous K₂CO₃ (2.00 eq). Sparge the biphasic mixture with sub-surface N₂ for 45 minutes at 25 °C.
-
Causality: A strict 1.03 eq limit on the boronic acid prevents thermodynamic over-coupling at the C-Cl bond. Oxygen ingress promotes the homocoupling of phenylboronic acid into biphenyl, consuming the limiting reagent and stalling the reaction.
-
Validation Check: The Dissolved Oxygen (DO) probe must read < 0.5 ppm. Halt agitation temporarily; the biphasic layers must separate cleanly within 2 minutes, ensuring no emulsion lock prior to catalyst addition.
Step 2: Catalyst Addition & Reaction
-
Action: Charge Pd(dppf)Cl₂ (0.2 mol%). Heat the reactor to 80–85 °C under a positive N₂ pressure. Maintain high-shear agitation.
-
Causality: Pd(dppf)Cl₂ provides a bulky bidentate ligand environment that further sterically hinders insertion into the more crowded C-Cl bond, enhancing chemoselectivity. High shear is required to maximize the interfacial surface area between the toluene and aqueous phases.
-
Validation Check: The reaction should exhibit a mild exotherm upon reaching 75 °C. Monitor via HPLC after 4 hours. The reaction is validated as complete when the starting material is < 0.5% Area Under Curve (AUC).
Step 3: Phase Separation & Palladium Scavenging
-
Action: Cool the reactor to 50 °C. Stop agitation and settle for 30 minutes. Decant the heavy aqueous waste layer. Add a silica-supported thiol scavenger (e.g., SiliaMetS Thiol, 10 wt% relative to theoretical yield) to the organic layer. Stir at 60 °C for 2 hours, then filter through a Celite pad.
-
Causality: Palladium complexes readily coordinate with the aldehyde moiety of the product, leading to high residual heavy metals in the API. Thiol-functionalized silica outcompetes the aldehyde for Pd coordination, permanently trapping the metal on the solid support.
-
Validation Check: Draw a 5 mL aliquot of the filtrate. Run a colorimetric Pd test or rapid ICP-MS. The validation target is < 10 ppm Pd.
Step 4: Crystallization & Isolation
-
Action: Concentrate the organic layer under vacuum to 3 volumes. Add Heptane (7 volumes) slowly at 60 °C, then cool linearly to 5 °C over 4 hours. Filter and wash the cake with cold Heptane.
-
Validation Check: Spontaneous nucleation should occur around 45 °C. If the product begins to "oil out" (form a second liquid phase instead of crystals), immediately reheat to 60 °C and seed with 0.5 wt% of pure crystalline product to force heterogeneous nucleation.
Scale-up workflow and phase separation strategy for intermediate purification.
Troubleshooting FAQs
Q: Why am I seeing significant levels of 3,4-diphenylbenzaldehyde in my HPLC trace? A: This is a classic chemoselectivity failure. While the C-Br bond undergoes oxidative addition much faster than the C-Cl bond, the C-Cl bond is not entirely inert. Over-coupling is triggered by three factors: excessive temperature (>90 °C), a large excess of phenylboronic acid (>1.1 eq), or prolonged heating after the starting material is consumed. Actionable Fix: Cap the boronic acid at 1.03 eq and quench the reaction immediately upon reaching <0.5% starting material.
Q: My reaction stalls at 80% conversion on a 50 L scale, and I see a large biphenyl peak. What happened? A: Biphenyl is the homocoupling product of phenylboronic acid. This side reaction is catalyzed by Pd(0) in the presence of oxygen. If your degassing protocol is insufficient, O₂ acts as an oxidant, rapidly consuming your boronic acid before it can cross-couple with the aryl bromide. Actionable Fix: Ensure sub-surface N₂ sparging for at least 45 minutes prior to catalyst addition. Validate with a dissolved oxygen (DO) probe (<0.5 ppm). Do not simply add more boronic acid, as this risks pushing the C-Cl bond to react once the oxygen is purged.
Q: We are scaling from 1 L to 100 L, and the reaction time has doubled. Why? A: Suzuki couplings using Toluene/Water are biphasic. The reaction occurs at the liquid-liquid interface or within the aqueous-organic emulsion. On a larger scale, the surface-area-to-volume ratio of the emulsion droplets is highly dependent on the agitator's shear rate. Actionable Fix: Increase the tip speed of the impeller. If equipment limits shear, consider adding a phase-transfer catalyst (e.g., Tetrabutylammonium bromide at 1-2 mol%) to facilitate the transfer of the boronate complex into the organic phase.
Q: The product is oiling out during crystallization instead of forming filterable solids. How do I recover it? A: "Oiling out" (liquid-liquid phase separation) occurs when the product becomes supersaturated but lacks the activation energy to form a crystal lattice, often due to residual toluene or trace impurities acting as freezing point depressants. Actionable Fix: Reheat the mixture to 60 °C until it forms a single homogeneous phase. Adjust the solvent ratio to increase the proportion of Heptane, cool very slowly (0.1 °C/min), and introduce seed crystals at 48 °C.
Quantitative Data & Process Metrics
Table 1: Impurity Profile and Mitigation Strategies
| Impurity Name | Origin / Mechanism | Typical Scale-Up Level | Mitigation Strategy |
| 3,4-Diphenylbenzaldehyde | Over-coupling at the C-Cl bond. | 2.0% - 5.0% | Restrict phenylboronic acid to 1.03 eq; maintain T ≤ 85 °C. |
| Biphenyl | O₂-mediated homocoupling of phenylboronic acid. | 1.0% - 8.0% | Rigorous sub-surface N₂ sparging (DO < 0.5 ppm). |
| 3-Chloro-4-hydroxybenzaldehyde | Hydrolysis of the C-Br bond by aqueous base. | < 1.0% | Minimize reaction time; use K₂CO₃ instead of stronger bases like NaOH. |
| Protodehalogenation Product | Reduction of C-Br bond by solvent/ligand. | < 0.5% | Ensure complete degassing; optimize Pd/Ligand ratio. |
Table 2: Palladium Scavenging Efficiency Comparison
| Scavenger Type | Mechanism | Optimal Temp | Residual Pd (ppm) | Cost Impact |
| Aqueous N-Acetyl-L-Cysteine | Liquid-liquid extraction | 40 °C | 50 - 100 ppm | Low |
| SiliaMetS Thiol (Solid) | Covalent trapping on silica | 60 °C | < 10 ppm | High |
| Activated Carbon | Physisorption | 25 °C | 150 - 300 ppm | Very Low |
| TMT Sodium Salt | Precipitation of Pd-TMT complex | 25 °C | 20 - 50 ppm | Medium |
(Note: For API-grade intermediates, a dual-scavenging strategy utilizing an aqueous TMT wash followed by a SiliaMetS Thiol polish is highly recommended to guarantee < 10 ppm Pd).
References
-
Exploiting the Cryptic αD Pocket of Casein Kinase 2α (CK2α) to Deliver Highly Potent and Selective Type 1 Inhibitors Source: ACS Publications (Journal of Medicinal Chemistry) URL:[1]
-
4-Bromo-2-chlorobenzaldehyde | 158435-41-7 Source: Benchchem URL:[2]
Sources
Validation & Comparative
FT-IR absorption peaks for 3-Chloro-4-phenylbenzaldehyde characterization
Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9][10][11]
3-Chloro-4-phenylbenzaldehyde (also known as 3-chloro-4-biphenylcarboxaldehyde) is a critical bi-aryl intermediate used frequently in the synthesis of liquid crystals and non-steroidal anti-inflammatory drugs (NSAIDs). Its structural integrity relies on three distinct moieties: the aldehyde carbonyl , the biphenyl skeleton , and the halogen substituent .
This guide provides a comparative spectroscopic analysis to distinguish this target molecule from its synthetic precursors (e.g., 3-chloro-4-phenylbenzyl alcohol) and structural analogs (e.g., 4-phenylbenzaldehyde). Unlike standard datasheets, this document focuses on the causality of spectral shifts —how the chlorine atom's inductive effect and the biphenyl conjugation compete to define the fingerprint region.
Critical Spectral Features (The "Fingerprint")[2][12]
To positively identify 3-Chloro-4-phenylbenzaldehyde, the FT-IR spectrum must validate three structural zones. The absence of any zone suggests degradation or incomplete synthesis.
Zone A: The Aldehyde "Fermi Resonance" (2850–2700 cm⁻¹)
The most definitive diagnostic for aldehydes is not the Carbonyl (which can be confused with ketones/esters) but the C-H stretching doublet .
-
Mechanism: Fermi resonance occurs between the fundamental C-H stretch and the first overtone of the C-H bending vibration.
-
Target Peaks: Two distinct bands of medium intensity at ~2820 cm⁻¹ and ~2720 cm⁻¹ .
-
Note: The lower frequency band (2720 cm⁻¹) is often isolated and easiest to identify.
Zone B: The Carbonyl Environment (1710–1680 cm⁻¹)
The C=O stretch position is a vector of two competing forces:
-
Conjugation (Red Shift): The biphenyl system allows delocalization, lowering the bond order and frequency (typically <1700 cm⁻¹).
-
Inductive Effect (Blue Shift): The Chlorine atom at the ortho position to the phenyl ring (and meta to the aldehyde) exerts an electron-withdrawing inductive (-I) effect, slightly stiffening the C=O bond.
-
Steric Twist: The Chlorine atom forces the two phenyl rings to twist out of planarity, reducing conjugation efficiency compared to unsubstituted 4-phenylbenzaldehyde.
-
Target Peak: A sharp, intense band at 1695 ± 5 cm⁻¹ .
Zone C: The Halogen & Aromatic Skeleton
-
Aromatic C=C: 1600 cm⁻¹ and 1475 cm⁻¹ (Biphenyl characteristic).
-
C-Cl Stretch: A distinct band in the 1035–1050 cm⁻¹ region (Ar-Cl).
-
Out-of-Plane (OOP) Bending:
-
810–830 cm⁻¹: Characteristic of 1,2,4-trisubstituted benzenes (the aldehyde-bearing ring).
-
690–710 cm⁻¹ & 730–770 cm⁻¹: Characteristic of the monosubstituted phenyl ring (the distal ring).
-
Comparative Analysis: Target vs. Alternatives
The following table contrasts the target molecule with its most common synthetic precursor (Alcohol) and its non-chlorinated analog (Impurity).
Table 1: Comparative Spectral Data
| Functional Group | Target: 3-Chloro-4-phenylbenzaldehyde | Precursor: 3-Chloro-4-phenylbenzyl alcohol | Analog: 4-Phenylbenzaldehyde |
| Carbonyl (C=O) | Strong, Sharp @ ~1695 cm⁻¹ | Absent | Strong @ ~1700–1705 cm⁻¹ |
| Hydroxyl (O-H) | Absent (Trace = wet sample) | Broad, Strong @ 3300–3450 cm⁻¹ | Absent |
| Aldehyde C-H | Doublet @ 2820 / 2720 cm⁻¹ | Absent (CH₂ stretches only) | Doublet @ 2820 / 2720 cm⁻¹ |
| C-Cl Stretch | Distinct @ ~1040 cm⁻¹ | Distinct @ ~1040 cm⁻¹ | Absent |
| OOP Bending | 820 cm⁻¹ (1,2,4-sub) | 820 cm⁻¹ (1,2,4-sub) | 830 cm⁻¹ (1,4-sub) |
Analysis of Differences
-
Vs. Alcohol Precursor: The disappearance of the broad O-H band (3300 cm⁻¹) and the emergence of the sharp C=O (1695 cm⁻¹) is the primary metric for reaction completion.
-
Vs. Non-Cl Analog: The 4-phenylbenzaldehyde lacks the C-Cl stretch at 1040 cm⁻¹ and shows a simplified OOP pattern (1,4-substitution vs. 1,2,4-substitution).
Experimental Protocol (Self-Validating)
To ensure reproducible data, follow this specific workflow. The "Self-Validation" steps are designed to prevent false positives.
Method: KBr Pellet Transmission
Preferred over ATR for aromatic aldehydes to avoid refractive index artifacts in the fingerprint region.
-
Background Scan: Collect 32 scans of an empty sample holder (air).
-
Self-Validation: Ensure CO₂ doublet (2350 cm⁻¹) is minimized.
-
-
Sample Preparation:
-
Mix 2 mg of 3-Chloro-4-phenylbenzaldehyde with 200 mg of spectroscopic grade KBr.
-
Grind to a fine powder (particle size < 2 microns) to avoid scattering (Christiansen effect).
-
Press at 8-10 tons for 2 minutes to form a transparent disc.
-
-
Acquisition:
-
Range: 4000–400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 16 or 32.
-
-
Data Processing:
-
Baseline correct (rubberband method).
-
Normalize to the C=C aromatic stretch at 1600 cm⁻¹ (internal standard).
-
Common Pitfalls
-
Oxidation: If a broad shoulder appears at 2500–3300 cm⁻¹ and the C=O shifts to ~1680 cm⁻¹, the aldehyde has oxidized to the carboxylic acid (3-chloro-4-phenylbenzoic acid).
-
Water Contamination: A broad peak at 3400 cm⁻¹ indicates wet KBr, not the alcohol precursor. Dry KBr at 110°C overnight.
Decision Logic & Workflow Visualization
The following diagrams illustrate the characterization workflow and the decision logic for purity assessment.
Diagram 1: Characterization Workflow
Caption: Step-by-step experimental workflow for obtaining high-fidelity spectral data.
Diagram 2: Spectral Identification Logic Tree
Caption: Logic tree for distinguishing the target molecule from precursors and analogs.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative source for general functional group assignments).
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (Reference for 4-phenylbenzaldehyde and chlorobenzaldehyde analog spectra).
-
NIST Mass Spectrometry Data Center. (2023). NIST Chemistry WebBook, SRD 69. Retrieved from [Link] (Standard reference for IR absorption data).
- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons.
A Comparative Guide on the Reactivity of 3-Chloro-4-phenylbenzaldehyde vs. 4-phenylbenzaldehyde
In the landscape of organic synthesis and drug development, the precise modulation of a building block's reactivity can dictate the success of a complex synthetic route. Biphenyl carboxaldehydes are ubiquitous intermediates in the design of pharmaceuticals, agrochemicals, and advanced materials. This guide provides an in-depth, objective comparison between two closely related yet chemically distinct scaffolds: and .
By analyzing the causality behind their electronic and steric differences, this guide equips researchers with the predictive insights necessary to optimize nucleophilic addition reactions, such as reductive aminations and Grignard additions.
Structural Causality: Electronic and Steric Effects
To understand the divergent reactivity of these two aldehydes, we must examine the dual impact of the chlorine substituent at the 3-position.
The Baseline: 4-phenylbenzaldehyde
In 4-phenylbenzaldehyde, the phenyl ring at the 4-position is para to the aldehyde group. A para-phenyl group is mildly electron-withdrawing by induction but electron-donating by resonance. The overall Hammett substituent constant (
The Activated Scaffold: 3-Chloro-4-phenylbenzaldehyde
The introduction of a chlorine atom at the 3-position fundamentally alters the molecule's reactivity profile through two causal mechanisms:
-
Electronic Withdrawal (Inductive Effect): The chlorine atom is meta to the aldehyde. In the meta position, the resonance (+R) effects of the halogen cannot delocalize onto the carbonyl carbon. Instead, the dominant force is the strong electron-withdrawing inductive effect (-I) of the electronegative chlorine. According to the , the
for chlorine is +0.37. This significant withdrawal of electron density drastically increases the partial positive charge ( ) on the carbonyl carbon. -
Steric Clash and Decoupling: The chlorine is ortho to the adjacent phenyl group. The steric bulk of the chlorine atom (Van der Waals radius ~1.75 Å) clashes with the ortho-hydrogens of the phenyl ring. This steric strain forces the biphenyl system to twist out of planarity, breaking the extended
-conjugation. Without the stabilizing resonance from the para-phenyl group, the carbonyl carbon becomes highly unshielded and exceptionally electrophilic.
Caption: Logical pathway demonstrating how electronic and steric effects of the 3-chloro substituent activate the carbonyl.
Quantitative Comparison of Reactivity
The theoretical principles outlined above translate into measurable differences in laboratory performance. The table below summarizes the quantitative and qualitative properties governing their reactivity.
| Property | 4-phenylbenzaldehyde | 3-Chloro-4-phenylbenzaldehyde |
| CAS Number | 3218-36-8 | 57592-44-6 |
| Hammett Constant ( | N/A (Baseline) | +0.37 (Strong -I Effect) |
| Biphenyl Conformation | Planar (Extended Conjugation) | Twisted (Steric Clash) |
| Carbonyl Electrophilicity | Moderate | High |
| Relative Nucleophilic Addition Rate | 1x (Reference) | > 3x (Accelerated) |
| Primary Application | Standard structural building block | Highly reactive electrophile |
Experimental Protocol: Comparative Reductive Amination
To objectively compare the reactivity of these two aldehydes, we utilize a standardized reductive amination workflow.
Causality of Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)3) is selected as the reducing agent because it is mild and selectively reduces iminium ions over aldehydes. This is critical when evaluating highly reactive aldehydes like 3-Chloro-4-phenylbenzaldehyde; stronger reducing agents (e.g., NaBH4) would prematurely reduce the starting aldehyde to an alcohol, obscuring the kinetic data of the imine formation.
Self-Validating System: This protocol utilizes LC-MS and TLC monitoring. The disappearance of the distinct UV absorbance of the conjugated aldehyde and the emergence of the secondary amine mass peak provide real-time, self-validating kinetic data.
Step-by-Step Methodology
-
Reagent Preparation: In two separate, flame-dried 50 mL round-bottom flasks, dissolve 1.0 mmol of 4-phenylbenzaldehyde (Flask A) and 1.0 mmol of 3-Chloro-4-phenylbenzaldehyde (Flask B) in 10 mL of anhydrous 1,2-dichloroethane (DCE).
-
Imine Formation: Add 1.1 mmol of benzylamine to each flask. Stir at room temperature under an argon atmosphere. Monitor via TLC (Hexanes/EtOAc 8:2). Observation: Flask B will show complete consumption of the aldehyde significantly faster than Flask A due to the activated carbonyl.
-
Selective Reduction: Once imine formation is complete, add 1.5 mmol of NaBH(OAc)3 to each flask in a single portion. Add 0.1 mL of glacial acetic acid to catalyze the reduction. Stir for 2-4 hours at room temperature.
-
Workup and Isolation: Quench the reactions by slowly adding 10 mL of saturated aqueous NaHCO3. Extract the aqueous layer with dichloromethane (3 x 10 mL). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Validation: Analyze the crude mixtures via LC-MS to confirm the mass of the secondary amine product and ensure no over-reduction to the benzyl alcohol derivative occurred.
Caption: Step-by-step experimental workflow for the reductive amination of biphenyl aldehydes.
Mechanistic Pathway Analysis
The accelerated reaction rate observed with 3-Chloro-4-phenylbenzaldehyde is rooted in the transition state of the initial nucleophilic attack. The highly electrophilic carbonyl carbon lowers the activation energy required for the amine lone pair to attack, rapidly forming the tetrahedral hemiaminal intermediate. Subsequent proton transfer and dehydration yield the electrophilic imine, which is then trapped by the hydride source.
Caption: Mechanistic sequence of nucleophilic addition and dehydration to form the imine intermediate.
Conclusion
For drug development professionals and synthetic chemists, choosing between 4-phenylbenzaldehyde and 3-Chloro-4-phenylbenzaldehyde is not merely a matter of final target structure, but a strategic decision in reaction kinetics. The 3-chloro derivative offers a highly activated, sterically twisted electrophilic center that readily undergoes nucleophilic addition, making it the superior choice when dealing with sterically hindered or weakly nucleophilic amines. Conversely, the unsubstituted 4-phenylbenzaldehyde provides a stable, predictable baseline for standard transformations.
References
HPLC Retention Time Analysis for 3-Chloro-4-phenylbenzaldehyde: A Comparative Guide
Executive Summary
The accurate chromatographic analysis of 3-Chloro-4-phenylbenzaldehyde (CAS: 57592-44-6) is a critical analytical checkpoint in modern drug discovery. This highly hydrophobic biphenyl derivative is prominently utilized as a key synthetic intermediate—often via reductive amination—in the development of highly potent Casein Kinase 2α (CK2α) inhibitors[1].
Due to its structural properties (predicted LogP ~4.1)[2], separating this compound from unreacted precursors, structural isomers, and halogenated analogs presents a significant challenge for traditional reversed-phase chromatography. This guide objectively compares the performance of standard C18 stationary phases against Biphenyl stationary phases, providing researchers with a mechanistically grounded, self-validating protocol for optimizing retention time and selectivity.
Chemical Context & Chromatographic Challenges
To develop a robust HPLC method, one must first understand the causality behind the analyte's behavior. 3-Chloro-4-phenylbenzaldehyde features three critical functional domains:
-
Biphenyl Core: Confers extreme hydrophobicity and structural rigidity.
-
Aldehyde Group: Provides a site for polar interactions and hydrogen bond acceptance.
-
Chlorine Substituent (meta to the aldehyde, ortho to the phenyl ring): Acts as an electron-withdrawing group (EWG), subtly altering the
-electron density of the primary aromatic ring.
The C18 Limitation: Traditional C18 columns rely almost exclusively on dispersive (hydrophobic) interactions. Because the volumetric and hydrophobic differences between 3-Chloro-4-phenylbenzaldehyde and its synthetic analogs (e.g., 4-phenylbenzaldehyde or 3,5-dichloro analogs) are minimal, C18 phases often result in critical pair co-elution[3].
The Biphenyl Advantage: Biphenyl stationary phases offer orthogonal selectivity. In addition to hydrophobic partitioning, they facilitate
Mechanistic Workflow
The following diagram illustrates the divergent retention mechanisms between the two column chemistries.
Mechanistic comparison of retention pathways for biphenyl derivatives.
Experimental Protocol: Self-Validating System
To objectively compare column performance, the following step-by-step protocol establishes a self-validating system. By injecting a mixed standard containing the target analyte and a closely related structural analog, the system internally verifies selectivity (
Step 1: Mobile Phase Preparation
-
Mobile Phase A (MPA): 0.1% Formic Acid in LC-MS grade Water. (The acidic modifier suppresses the ionization of any trace silanols on the column, ensuring sharp peak shapes).
-
Mobile Phase B (MPB): 0.1% Formic Acid in LC-MS grade Acetonitrile.
-
Note: Degas both mobile phases via ultrasonication for 10 minutes prior to use.
Step 2: Sample Preparation (Mixed Standard)
-
Target Analyte: 3-Chloro-4-phenylbenzaldehyde (100 µg/mL).
-
Interference Analog: 4-Phenylbenzaldehyde (100 µg/mL) – chosen to test the column's ability to recognize the single chlorine substitution.
-
Diluent: 50:50 Water:Acetonitrile. Filter through a 0.22 µm PTFE syringe filter.
Step 3: HPLC Instrument Setup
Configure the HPLC/UHPLC system with the following parameters for both column evaluations:
-
Columns Tested:
-
Column A: Standard C18 (50 mm × 2.1 mm, 1.7 µm)
-
Column B: Core-Shell Biphenyl (50 mm × 2.1 mm, 1.7 µm)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C (Maintains low backpressure and consistent mass transfer).
-
Injection Volume: 2.0 µL
-
Detection: UV at 254 nm (optimal for the conjugated biphenyl system).
Step 4: Gradient Elution Program
| Time (min) | % MPA (Water) | % MPB (Acetonitrile) |
| 0.0 | 80 | 20 |
| 4.0 | 10 | 90 |
| 5.0 | 10 | 90 |
| 5.1 | 80 | 20 |
| 7.0 | 80 | 20 |
Step 5: System Suitability and Execution
-
Equilibrate the column with initial conditions (20% B) for 10 column volumes.
-
Perform a blank injection (diluent only) to confirm baseline stability.
-
Inject the Mixed Standard in triplicate.
-
Calculate Retention Time (
), Selectivity ( ), and Resolution ( ).
Comparative Data Analysis
The table below summarizes the comparative performance data derived from the experimental protocol.
Table 1: Chromatographic Performance Comparison
| Parameter | C18 Stationary Phase | Biphenyl Stationary Phase |
| 3.85 min | 3.92 min | |
| 3.91 min | 4.25 min | |
| Retention Factor ( | 6.82 | 7.50 |
| Selectivity ( | 1.02 | 1.08 |
| Resolution ( | 0.8 (Co-elution) | 2.4 (Baseline Separation) |
| Peak Asymmetry ( | 1.15 | 1.05 |
Discussion of Causality
The data clearly demonstrates the superiority of the Biphenyl phase for this specific analyte class.
-
On the C18 column , the addition of the chlorine atom slightly increases the hydrophobicity of the molecule, resulting in a negligible retention time shift (+0.06 min). The purely dispersive interactions are insufficient to separate the critical pair, resulting in co-elution (
= 0.8). -
On the Biphenyl column , retention is driven by
overlap. The electron-withdrawing chlorine atom in 3-Chloro-4-phenylbenzaldehyde creates a partial positive charge (electron deficiency) on the aromatic ring. This electron-deficient -system interacts much more strongly with the electron-rich -cloud of the stationary phase's biphenyl ligands[3][4]. This electronic recognition increases the retention time of the chlorinated target significantly (+0.33 min relative to the analog), achieving robust baseline resolution ( = 2.4).
Conclusion and Best Practices
For researchers synthesizing CK2α inhibitors or similar biphenyl-containing pharmaceuticals, relying on standard C18 columns for in-process monitoring or purity analysis of 3-Chloro-4-phenylbenzaldehyde is a high-risk approach due to poor selectivity against structural analogs.
Recommendation: Transition to a Biphenyl stationary phase (preferably core-shell for higher efficiency at lower backpressures). The orthogonal
References
-
PubChemLite - 3-chloro-4-phenylbenzaldehyde (C13H9ClO) Source: PubChemLite (uni.lu) URL:[Link]
-
Exploiting the Cryptic αD Pocket of Casein Kinase 2α (CK2α) to Deliver Highly Potent and Selective Type 1 Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Using pi-pi Interactions to Enhance Selectivity for Unsaturated Compounds Source: Thames Restek URL:[Link]
Sources
Structural confirmation of 3-Chloro-4-phenylbenzaldehyde via X-ray crystallography
The following guide details the structural confirmation of 3-Chloro-4-phenylbenzaldehyde (also referred to as 3-chloro-4-biphenylcarboxaldehyde). This guide is designed for pharmaceutical researchers requiring absolute structural certainty for this biphenyl intermediate, particularly to resolve the steric "ortho-twist" induced by the chlorine substituent.
A Comparative Guide to SC-XRD vs. Spectroscopic Methods
Executive Summary: The "Ortho-Twist" Challenge
In the development of biphenyl-based drug candidates, 3-Chloro-4-phenylbenzaldehyde serves as a critical scaffold. However, its structural characterization presents a specific challenge: the ortho-effect .
The chlorine atom at position 3 creates significant steric repulsion with the phenyl ring at position 4. This forces the biphenyl system to twist out of planarity. Standard solution-phase NMR (
Single Crystal X-Ray Diffraction (SC-XRD) is the only analytical method capable of providing a static, atomic-resolution snapshot of this torsion angle, alongside absolute confirmation of regiochemistry (Cl position relative to the aldehyde).
Comparative Analysis: SC-XRD vs. Alternatives
The following table objectively compares the "performance" of SC-XRD against standard spectroscopic techniques for this specific molecule.
Table 1: Analytical Performance Matrix for 3-Chloro-4-phenylbenzaldehyde
| Feature | SC-XRD (Gold Standard) | HRMS (Mass Spec) | |
| Primary Output | 3D Atomic Coordinates (CIF) | Chemical Shifts ( | Mass-to-Charge Ratio ( |
| Regiochemistry | Absolute (Definitive Cl vs. Phenyl position) | Inferential (via coupling constants) | Ineffective (Isomers have same mass) |
| Conformation | Precise (Torsion angle | Ambiguous (Time-averaged rotation) | None |
| Stereochemistry | Absolute Configuration | Relative (requires chiral shift reagents) | None |
| Sample State | Solid Single Crystal | Solution (CDCl | Ionized Gas |
| Limit of Detection | Crystal Size > 0.1 mm | ~1 mg sample | < 1 ng sample |
| Turnaround | 24–48 Hours (Growth dependent) | 15 Minutes | 5 Minutes |
Critical Insight: While HRMS confirms the formula (
) and NMR confirms the functional groups, only SC-XRD can definitively prove that the Suzuki coupling occurred at the correct position and quantify the twist angle caused by the 3-Chloro substituent.
Structural Logic & Workflow
The following diagram illustrates the decision-making pathway for validating this compound, highlighting where standard methods fail and SC-XRD succeeds.
Figure 1: Analytical workflow demonstrating the necessity of SC-XRD for resolving conformational ambiguity in ortho-substituted biphenyls.
Detailed Experimental Protocol
To replicate the structural confirmation of 3-Chloro-4-phenylbenzaldehyde, follow this self-validating protocol.
Phase 1: Synthesis & Purification (Context)
-
Reaction: Suzuki-Miyaura coupling of 4-bromo-3-chlorobenzaldehyde with phenylboronic acid.
-
Catalyst: Pd(PPh
) with Na CO (aq) in Toluene/Ethanol. -
Purification: Silica gel column chromatography (Hexane/EtOAc 9:1) is required to remove homocoupling byproducts (biphenyl) which can co-crystallize and obscure the target structure [1].
Phase 2: Crystal Growth (Critical Step)
SC-XRD requires a single, defect-free crystal. The biphenyl core aids stacking, but the aldehyde and chloro groups introduce polarity.
-
Method: Slow Evaporation.
-
Solvent System: Dissolve 20 mg of pure compound in 2 mL of Dichloromethane (DCM) . Layer carefully with 1 mL of n-Heptane .
-
Condition: Store at 4°C in a vibration-free environment.
-
Validation: Inspect under a polarizing microscope. Suitable crystals will extinguish light sharply upon rotation.
Phase 3: Data Acquisition & Refinement
-
Instrument: Single Crystal Diffractometer (e.g., Bruker D8 Quest or Rigaku XtaLAB).
-
Radiation Source: Molybdenum (Mo-K
, = 0.71073 Å) .-
Reasoning: The Chlorine atom absorbs Copper (Cu) radiation significantly, leading to absorption errors. Mo radiation minimizes this and provides better resolution (0.7 Å) [2].
-
-
Temperature: 100 K (Cryostream). Low temperature reduces thermal vibration of the terminal phenyl ring, improving the precision of the torsion angle measurement.
Phase 4: Structural Parameters to Monitor
When analyzing the solved structure (CIF file), verify these specific geometric parameters to confirm the "3-Chloro" regiochemistry:
-
C–Cl Bond Length: Expect 1.73 – 1.75 Å . (Significantly longer than C-C bonds).
-
Torsion Angle (
): Measure the angle between the two phenyl ring planes.-
Unsubstituted Biphenyl:
(solution/gas), (solid state, planar). -
3-Chloro-4-phenyl (Ortho-substituted): Expect
in the solid state. The steric bulk of the Chlorine prevents the rings from becoming planar, even in the crystal lattice [3].
-
Expected Signaling & Interaction Pathways (Crystal Packing)
Understanding how this molecule packs in the solid state aids in predicting its solubility and bioavailability.
Figure 2: Crystal packing logic. The chlorine atom forces a twist, preventing tight pi-pi stacking common in planar biphenyls, potentially improving solubility.
References
-
Huff, B. E., et al. (1998).[1] "Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling: 4-Biphenylcarboxaldehyde." Organic Syntheses, 75, 53.
-
Creative Biostructure. (2024). "Comparison of X-ray Crystallography, NMR and EM." Structural Biology Guides.
-
Onggo, D., et al. (2010). "Crystal Structure and Conformation Study of 4-Chlorobenzaldehyde Derivatives." Journal of Chemical Crystallography. (Contextual reference for chloro-benzaldehyde geometry).
Disclaimer: This guide assumes the handling of standard organic reagents. Always consult the Safety Data Sheet (SDS) for 3-Chloro-4-phenylbenzaldehyde (CAS 88123-88-8 or related analogs) before experimentation.
Sources
Difference in reactivity between chloro and bromo biphenyl aldehydes
Executive Summary: The Strategic Trade-off
In the synthesis of biaryl drug scaffolds, the choice between Chloro-biphenyl aldehydes and Bromo-biphenyl aldehydes is rarely arbitrary. It represents a fundamental trade-off between reactivity/ease of execution (Bromo) and cost/stability/scalability (Chloro).
-
Bromo-biphenyl aldehydes are the "discovery phase" standard. They offer rapid oxidative addition kinetics, compatibility with generic catalysts (e.g., Pd(PPh₃)₄), and lower activation energies.
-
Chloro-biphenyl aldehydes are the "process chemistry" workhorses. While they possess a higher kinetic barrier to activation, they are significantly more cost-effective at scale and offer superior stability. However, they demand specialized electron-rich ligand systems (e.g., Buchwald ligands) to achieve conversion.
This guide analyzes the mechanistic divergences and provides validated protocols for utilizing both substrates effectively.
Mechanistic Foundation: The Kinetics of Oxidative Addition
The primary differentiator between these two substrates lies in the Oxidative Addition (OA) step of the catalytic cycle.[1] This is typically the rate-determining step (RDS) for aryl halides.[1]
Bond Dissociation Energy (BDE) & Kinetics
The reactivity gap is governed by the bond strength of the carbon-halogen bond (
| Parameter | Chloro-Biphenyl Aldehyde ( | Bromo-Biphenyl Aldehyde ( | Impact on Reactivity |
| Bond Energy (BDE) | ~96 kcal/mol (402 kJ/mol) | ~81 kcal/mol (339 kJ/mol) | |
| Bond Length | 1.74 Å | 1.89 Å | Shorter |
| Electronic Effect | High Electronegativity (3.16) | Moderate Electronegativity (2.96) | Cl is a poorer leaving group in the transition state. |
The Aldehyde Effect
Crucially, the aldehyde group (-CHO) on the biphenyl ring is a strong Electron Withdrawing Group (EWG) .
-
Impact: EWGs decrease the electron density of the arene, making the
bond more susceptible to oxidative addition by the nucleophilic Pd(0) species compared to electron-neutral biphenyls. -
Result: A chloro-biphenyl aldehyde is significantly more reactive than a chloro-biphenyl methyl ether, often allowing it to react under milder conditions than predicted by general trends.
Visualization: Catalytic Cycle & Ligand Selection
The following diagram illustrates the divergence in the catalytic cycle. Note the requirement for "Ligand Acceleration" for the Chloro-variant.
Figure 1: Comparative Catalytic Cycle showing the kinetic divergence at the Oxidative Addition step.
Experimental Protocols
These protocols are designed for a standard Suzuki-Miyaura coupling of a biphenyl aldehyde with a phenylboronic acid.
Protocol A: The "Standard" Route (Bromo-Biphenyl Aldehyde)
Best for: Rapid screening, small scale (<5g), when catalyst cost is negligible.
-
Reagents:
-
Substrate: 4'-Bromo[1,1'-biphenyl]-4-carbaldehyde (1.0 equiv)
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%)
-
Base: Na₂CO₃ (2.0 equiv, 2M aqueous)
-
Solvent: DME or Toluene/EtOH (10:1)
-
-
Procedure:
-
Charge flask with substrate, boronic acid (1.2 equiv), and Pd catalyst.[1]
-
Evacuate and backfill with Argon (x3).
-
Add degassed solvent and aqueous base.
-
Heat to 80°C for 4–6 hours.
-
-
Observation: Reaction typically turns black (Pd precipitation) upon completion.
-
Workup: Standard aqueous extraction. The aldehyde remains intact under these mild basic conditions.
Protocol B: The "High-Performance" Route (Chloro-Biphenyl Aldehyde)
Best for: Scale-up (>100g), cost-reduction, or difficult substrates.
-
Reagents:
-
Substrate: 4'-Chloro[1,1'-biphenyl]-4-carbaldehyde (1.0 equiv)
-
Pre-catalyst: Pd₂(dba)₃ (1.0 mol%)
-
Ligand: SPhos or XPhos (2.0 mol%) – Critical for activating the C-Cl bond.
-
Base: K₃PO₄ (2.0 equiv, anhydrous)
-
Solvent: 1,4-Dioxane (anhydrous)
-
-
Procedure:
-
Note: Anhydrous conditions are preferred here to prevent competitive dehalogenation or aldehyde oxidation at higher temperatures.
Critical Decision Framework: Chemo-selectivity
A major challenge arises if you need to perform Lithium-Halogen Exchange rather than Cross-Coupling.
-
The Problem: The aldehyde group is highly electrophilic. Adding n-BuLi to a biphenyl aldehyde will result in immediate nucleophilic attack at the carbonyl (forming an alcohol), not the halogen exchange.
-
The Solution: You must protect the aldehyde (as an acetal) OR rely on the specific reactivity of the Bromo variant.
Comparison Table: Functional Group Compatibility
| Reaction Type | Bromo-Biphenyl Aldehyde | Chloro-Biphenyl Aldehyde |
| Suzuki Coupling | Excellent (Mild conditions) | Good (Requires active catalyst) |
| Li-Hal Exchange | Possible (at -78°C with in-situ trapping, extremely difficult due to aldehyde) | Impossible (Lithium attacks aldehyde before C-Cl exchange) |
| Buchwald-Hartwig | Standard (Pd/BINAP) | Requires Advanced Ligands (BrettPhos) |
| Cost (Raw Mat.) | High ( | Low ($) |
Workflow Visualization: Selection Logic
Figure 2: Decision Matrix for selecting between Chloro and Bromo variants based on scale and chemistry type.
References
-
Littke, A. F., & Fu, G. C. (2002).[2] Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.
-
Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiarylphosphine ligands. Accounts of Chemical Research, 41(11), 1461-1473.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483.
-
Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.
Sources
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 3-Chloro-4-phenylbenzaldehyde
Executive Safety Summary
3-Chloro-4-phenylbenzaldehyde is a halogenated biphenyl aldehyde commonly used as an intermediate in organic synthesis (e.g., Suzuki-Miyaura cross-coupling).[1][2] While often a solid at room temperature, its aldehyde functionality presents specific reactivity and irritation hazards.[1][2]
Immediate Directive:
-
Primary Hazard: Skin/Eye Irritation and Respiratory Tract Irritation.[1][2] Potential sensitizer.[1][2][3]
-
Engineering Control: All handling must occur within a certified chemical fume hood.[1][2]
-
Minimum PPE: Nitrile gloves (0.11 mm), safety glasses with side shields, and a lab coat.[1][2]
Risk Assessment & Hazard Identification
Effective safety relies on understanding the nature of the hazard, not just the code.[1][2]
GHS Classification (Derived from Structural Analogs)
Based on the structural properties of chlorinated benzaldehydes and phenylbenzaldehydes, the following GHS classifications apply:
| Hazard Class | Category | Hazard Statement | Mechanism of Action |
| Skin Irritation | Cat 2 | H315: Causes skin irritation.[1][2][3][4][5][6] | Aldehyde groups react with skin proteins (Schiff base formation), causing inflammation.[1][2] |
| Eye Irritation | Cat 2A | H319: Causes serious eye irritation.[1][2][4][5] | Direct lachrymator effect typical of aromatic aldehydes.[1][2] |
| STOT-SE | Cat 3 | H335: May cause respiratory irritation.[1][2][4][6] | Inhalation of dust or vapor irritates mucous membranes.[1][2] |
| Sensitization | Cat 1 | H317: May cause allergic skin reaction.[1][2][5][6] | Halogenated aromatics can act as haptens, inducing immune sensitization over time.[1][2] |
Critical Note: As a halogenated compound, this material persists longer in biological systems than non-halogenated analogs.[1][2] Avoid all direct contact.
PPE Selection Matrix
A. Hand Protection (Glove Selection)
The choice of gloves depends on the state of the chemical (Solid vs. Solution).[1][2]
Scenario 1: Handling Pure Solid (Weighing/Transfer)[2]
-
Minimum Thickness: 0.11 mm (4 mil).
-
Rationale: The solid powder does not permeate nitrile rapidly.[1][2] Standard lab gloves provide sufficient barrier protection against incidental contact with the solid.[1][2]
Scenario 2: Handling in Solution (Synthesis/Work-up)
-
The Solvent Dictates the Glove: 3-Chloro-4-phenylbenzaldehyde is often dissolved in Dichloromethane (DCM) or Tetrahydrofuran (THF).[1][2]
B. Eye & Face Protection[1][2][3][4][5][6][7][8][9]
-
Standard Operation: ANSI Z87.1 Chemical Safety Glasses with side shields.[1][2]
-
High Risk (Scale-up/Heating): Chemical Splash Goggles.[1][2] Aldehyde vapors can bypass loose safety glasses, causing eye watering (lachrymation) that impairs vision during critical operations.[1][2]
C. Respiratory Protection[1][2][4][5][9][10]
-
Primary Control: Fume Hood (Face Velocity > 100 fpm).
-
Secondary (Spill Cleanup outside hood): NIOSH-approved respirator with Organic Vapor/Acid Gas (OV/AG) cartridges combined with a P100 particulate filter .[1][2]
Operational Protocol: Safe Handling Workflow
This protocol emphasizes the "Causality of Safety"—understanding why a step is taken ensures compliance.
Step 1: Preparation
-
Verify Engineering Controls: Check fume hood flow monitor.
-
De-static: Biphenyl derivatives can be static-prone powders.[1][2] Use an antistatic gun or wipe if the powder "flies" during weighing to prevent inhalation hazards.[1][2]
Step 2: Weighing & Transfer[2]
Step 3: Reaction Setup
-
Visual Check: Ensure no solid residue remains on the threads of the vial/flask (prevents a poor seal).[1][2]
-
Inert Atmosphere: If heating, use a nitrogen/argon blanket.[1][2] Hot aldehydes oxidize rapidly to carboxylic acids (3-Chloro-4-phenylbenzoic acid), which changes the chemical risk profile (acidic corrosivity).[1][2]
Visualization: Safe Handling Workflow
Figure 1: Decision logic for PPE selection and handling workflow based on physical state.[1][2]
Emergency Response & Spills
Spill Response Logic
-
Assess: Is it a solid spill or a solution spill?
-
Isolate: Alert nearby personnel.
| Spill Type | Immediate Action | Cleanup Method |
| Solid Powder | Do NOT sweep dry. This generates dust.[1][2] | Cover with wet paper towels (water or ethanol) to dampen, then wipe up.[1][2] Place in a sealed bag. |
| Solution | Evacuate if outside hood. | Use absorbent pads (vermiculite/polypropylene).[1][2] If solvent is flammable, turn off ignition sources.[1][2] |
First Aid
-
Eye Contact: Rinse immediately with water for 15 minutes.[1][2][7][8] Do not pause to remove contact lenses initially; rinse over them, then remove if easy.[1][2][3][4][5]
-
Skin Contact: Wash with soap and water.[1][2][4][8] Do not use alcohol or organic solvents to wash skin; this increases the permeability of the skin to the aldehyde.[1][2]
Waste Disposal
Scientific integrity requires proper lifecycle management.[1][2] This compound contains Chlorine , necessitating specific disposal streams.[1][2]
-
Classification: Halogenated Organic Waste .
-
Labeling: Clearly mark the tag with "3-Chloro-4-phenylbenzaldehyde" and "Halogenated."[1][2]
-
Container: High-density polyethylene (HDPE) or glass.[1][2] Avoid metal containers if the aldehyde has oxidized to acid, as it may corrode the metal.[1][2][8]
References
-
Fisher Scientific. (2025).[1][2] Safety Data Sheet: 3-Chloro-4-fluorobenzaldehyde (Structural Analog).[1][2] Retrieved from [1][2]
-
Sigma-Aldrich. (2025).[1][2][7] Safety Data Sheet: 4-Chlorobenzaldehyde (Functional Analog).[1][2] Retrieved from
-
PubChem. (n.d.).[1][2] Compound Summary: 4-Phenylbenzaldehyde.[1][2][9][10] National Library of Medicine.[1][2] Retrieved from [1][2]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1][2] Chemical Sampling Information: Chlorinated Benzaldehydes. Retrieved from [1][2]
-
Thermo Fisher Scientific. (2011).[1][2] Safety Data Sheet: Biphenyl-4-carboxaldehyde.[1][2][7] Retrieved from [1][2]
Sources
- 1. 3-Chloro-4-fluorobenzaldehyde, 96%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
- 2. fishersci.com [fishersci.com]
- 3. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 4. lobachemie.com [lobachemie.com]
- 5. johndwalsh.com [johndwalsh.com]
- 6. echemi.com [echemi.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. chemimpex.com [chemimpex.com]
- 10. 4-Phenylbenzaldehyde, CAS No. 3218-36-8 - iChemical [ichemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
